C17H19ClO
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19ClO |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C17H19ClO/c1-10-14-9-15(17(14,2)3)13(16(10)19)8-11-4-6-12(18)7-5-11/h4-8,10,14-15H,9H2,1-3H3/b13-8+ |
InChI Key |
PXJGEAZXDDGPDF-MDWZMJQESA-N |
Isomeric SMILES |
CC1C2CC(C2(C)C)/C(=C\C3=CC=C(C=C3)Cl)/C1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)C(=CC3=CC=C(C=C3)Cl)C1=O |
Origin of Product |
United States |
Origins of Phenothiazine Chemistry and Precursors to Chlorpromazine
The journey to chlorpromazine (B137089) began not in a medical laboratory, but within the burgeoning German dye industry of the late 19th century. nih.govtmu.edu.tw The parent compound, phenothiazine (B1677639), was first synthesized in 1883 by August Bernthsen through the reaction of diphenylamine (B1679370) with sulfur. acs.orgwikipedia.org For decades, phenothiazine and its derivatives found applications far removed from medicine, serving as dyes, antiseptics, and even insecticides. nih.govwikipedia.org
The pivot towards pharmacology occurred in the 1930s and 1940s when the anthelmintic and antibiotic properties of phenothiazines were explored. nih.gov A significant breakthrough came from the French pharmaceutical company Rhône-Poulenc, which was actively researching new synthetic antihistamines after World War II. nih.govwikipedia.org In 1947, a research group led by chemist Paul Charpentier synthesized promethazine, a phenothiazine derivative with pronounced sedative and antihistaminic effects. wikipedia.orgresearchgate.netsciencehistory.org Promethazine's calming properties, a side effect of its primary antihistaminic action, caught the attention of researchers and set the stage for the development of its more potent successor. researchgate.net
Synthetic Methodologies and Chemical Modifications of Chlorpromazine
Established Synthetic Pathways for Chlorpromazine (B137089)
The core structure of Chlorpromazine is the phenothiazine (B1677639) nucleus, a tricyclic system containing sulfur and nitrogen atoms. Established synthetic routes to the phenothiazine core include the reaction of diphenylamine (B1679370) with sulfur at high temperatures, a process known as the Bucherer-Berg's reaction. Other traditional methods involve Ullmann-type condensation, which utilizes copper catalysts to form a carbon-sulfur bond from o-halodiphenylamines, and the Sandmeyer reaction, involving the reaction of diazotized arylamines with sulfur donors. amazonaws.com
A described pathway for synthesizing Chlorpromazine involves 2-chloroacetophenone (B165298) as a key intermediate. ijghc.com This compound can be synthesized via a Friedel-Crafts acylation of benzene (B151609) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. ijghc.com Subsequently, 2-chloroacetophenone is reacted with dimethylamine (B145610) to yield 2-chloro-N,N-dimethyl-ethanolamine. ijghc.com Further chemical transformations, including the reduction of chlorine atoms to amino groups and additional modifications, lead to the final Chlorpromazine molecule. ijghc.com Another important intermediate in the synthesis of neuroleptic drugs like Chlorpromazine is 2-chlorophenothiazine (B30676) (2CPTZ). nih.gov
Approaches to the Synthesis of Chlorpromazine Analogues and Derivatives
The synthesis of analogues and derivatives of Chlorpromazine is a significant area of investigation aimed at modifying its properties and exploring new biological activities. These approaches often involve targeted modifications to the phenothiazine core and the attached side chain to influence factors such as lipophilicity, receptor binding, solubility, and pharmacokinetics. amazonaws.com
Research has focused on synthesizing photoactive phenothiazines incorporating functionalities like azido (B1232118) or benzoyl groups, alongside variations in the N-alkyl side chain. nih.gov These synthesized compounds are then evaluated for their biological effects, such as their capacity to inhibit calmodulin-mediated phosphodiesterase activation. nih.gov
Novel tetracyclic analogues of Chlorpromazine have been synthesized, featuring a quinoline (B57606) scaffold in place of a benzene ring within their structure, along with diverse substituents on the thiazine (B8601807) nitrogen atom. preprints.org The structural characterization of these new molecules is typically performed using techniques such as 1H NMR, 13C NMR, and HRMS spectroscopy. preprints.org
Furthermore, the synthesis of haptens for Chlorpromazine has been undertaken to develop radioimmunoassay procedures for detecting Chlorpromazine and its metabolites. nih.gov This involves the synthesis and characterization of compounds like 7-(or 8-)(3-carboxypropionyl)chlorpromazine, N-(3-carboxypropionyl)desmethylchlorpromazine, and N-(2-carboxyethyl)desmethylchlorpromazine, utilizing analytical methods including GLC-mass spectrometry, PMR spectrometry, and IR spectrophotometry. nih.gov
Strategies for Modifying the Phenothiazine Nucleus for Research Purposes
Modifications to the phenothiazine nucleus are key strategies for tailoring the physicochemical and biological properties of Chlorpromazine derivatives. amazonaws.com Alterations at the nitrogen atom at position 10 (N-10), such as the introduction of alkyl, piperazine, or acyl groups, significantly influence lipophilicity and receptor binding, impacting various activities including antipsychotic, antimicrobial, and anticancer effects. amazonaws.com
Modifications to the benzene rings of the phenothiazine core, including halogenation (with elements like Cl, Br, or F), hydroxylation (-OH), and nitration (-NO2), are also employed. amazonaws.com These changes can lead to enhanced pharmacological effects by improving metabolic stability and target selectivity. amazonaws.com
Further functionalization and modification of the phenothiazine core are essential for fine-tuning the properties of phenothiazine derivatives for specific research purposes. amazonaws.com Studies have explored modifying the phenothiazine ring to create derivatives such as benzo[α]phenothiazines and azaphenothiazines, which have demonstrated anticancer properties. brieflands.com
Chemical Alterations of the Alkyl Side Chain in Chlorpromazine Research
Modifications to the N-alkyl side chain have been incorporated into the synthesis of photoactive phenothiazines, influencing their interaction with biological targets like calmodulin. nih.gov
The tertiary amine group within the alkyl side chain of Chlorpromazine plays a notable role in its oxidation pathways. mdpi.com Investigations have revealed that sequential oxidation processes involve both the phenothiazine core and the tertiary amine-containing side chain, leading to the formation of metabolites such as nor-CPZ sulfoxide (B87167). mdpi.com This highlights the importance of the side chain in influencing the metabolic and pharmacological behavior of Chlorpromazine. mdpi.com
Chemical alterations also include the preparation of N-acyl and N-alkyl phenothiazine derivatives, for instance, through the reduction of N-acyl compounds to N-alkyl compounds using reducing agents. conicet.gov.ar Such modifications are undertaken to establish structure-activity relationships, particularly in the context of evaluating antifungal activity. conicet.gov.ar
Stereochemical Considerations in Chlorpromazine Synthesis and Its Analogues
Stereochemical aspects are important in the synthesis of pharmaceutical compounds, as different stereoisomers can exhibit distinct biological activities. unit.noslideshare.net While the tricyclic phenothiazine core of Chlorpromazine is relatively planar, the flexible alkyl side chain attached to the nitrogen at position 10 introduces conformational possibilities.
Molecular modeling studies have suggested that the conformation of Chlorpromazine can resemble that of dopamine (B1211576), a characteristic potentially linked to its antipsychotic efficacy. researchgate.net This structural mimicry, particularly involving the three-carbon side chain with the amino group, emphasizes the significance of the side chain's conformation and its potential stereochemical influence on binding to receptors. researchgate.netrade.es
Although Chlorpromazine itself does not possess a fixed chiral center in its basic structure that would lead to stable enantiomers, the synthesis of analogues involving modifications to the side chain or the phenothiazine nucleus can introduce chirality. If chiral centers are created or if structural changes result in the possibility of diastereomers or enantiomers, stereochemical considerations become essential in the synthesis and evaluation of these compounds. researchgate.netzendy.io The development of asymmetric synthesis methodologies is of considerable importance in the pharmaceutical industry for producing enantiomerically pure compounds. unit.no
Molecular and Cellular Mechanisms of Action of Chlorpromazine
Modulation of Ion Channels and Transporters
Inhibition of Na+,K(+)-ATPase and Ca2(+)-ATPase Activity
Studies have demonstrated that Chlorpromazine (B137089) inhibits the activity of transport enzymes, specifically Na+,K(+)-ATPase and Ca2(+)-ATPase, in microsomal membranes from various rat organs, including the brain, kidney, spleen, and testis. mims.comwikipedia.org The inhibition of Na+,K(+)-ATPase in rat brain microsomal membranes in vitro has been observed to be dependent on both the concentration of Chlorpromazine and the duration of exposure. mims.comwikipedia.org However, inconsistencies in the effect have been noted when studied at different temperatures. mims.comwikipedia.org
The interaction of Chlorpromazine with these ATPases appears to be competitive in nature with respect to the substrate in in vitro studies. mims.com Evidence suggests the existence of both high and low affinity binding sites for Chlorpromazine on these enzymes. mims.com The inhibitory effects of Chlorpromazine on Na+,K(+)-ATPase, Ca2(+)-ATPase, and acetylcholinesterase activities in microsomal membranes in vivo have been shown to increase with increasing concentration or duration of treatment before leveling off. mims.com The mechanism of this inhibition may involve alterations in the fatty acid composition and microviscosity of the membranes. mims.com Furthermore, studies investigating the interaction of Chlorpromazine with low molecular mass ion-transporting ATPase modulator proteins from rat brain cytosol indicate that Chlorpromazine can form complexes with these proteins, leading to conformational changes in both the inhibitor/regulator proteins and the ATPases. cenmed.com
Intracellular Signaling Pathway Perturbations
Beyond its effects on ion pumps, Chlorpromazine has been shown to perturb several intracellular signaling pathways, contributing to its cellular effects.
Effects on Mitotic Kinesin Activity
Chlorpromazine has been identified as a potent and specific inhibitor of the mitotic kinesin KSP/Eg5. mims.comsenescence.info KSP/Eg5 is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP/Eg5 by Chlorpromazine leads to mitotic arrest and the accumulation of cells displaying a monopolar spindle morphology with incompletely separated centrosomes. mims.comsenescence.info This disruption of mitotic progression is considered a significant mechanism contributing to the antiproliferative effects observed with Chlorpromazine treatment in various cancer cell lines, including human U-87MG glioma cells, HCT116, and A549 cells. senescence.infofishersci.cawikipedia.orgwikimedia.org Studies correlating the inhibition of proliferation, the appearance of monopolar spindles, mitotic arrest, and the inhibition of kinesin motor activity support that the effect of Chlorpromazine is a direct result of its inhibition of KSP/Eg5 motor activity. mims.comsenescence.info
Modulation of Autophagy and Autophagic Flux
Research indicates that Chlorpromazine influences autophagy, a cellular process involving the degradation and recycling of cellular components. Chlorpromazine treatment displays dual effects on the autophagic flux. wikipedia.orguni.lu
Chlorpromazine treatment induces the nuclear translocation of Transcription Factor EB (TFEB). wikipedia.orguni.luwikipedia.org TFEB is a master regulator of autophagosome and lysosome biogenesis. wikipedia.orgwikipedia.org This induction of TFEB nuclear translocation occurs in a Rag GTPase-dependent manner, affecting the upstream signaling of the autophagy-lysosome pathway. wikipedia.orguni.luwikipedia.org Rag GTPases are known to mediate amino acid signaling to mTORC1, a key complex that regulates cell growth and autophagy. wikipedia.org While Chlorpromazine impacts this upstream signaling, it also simultaneously impedes the fusion between autophagosomes and lysosomes, a downstream step in the autophagy pathway. wikipedia.orgwikipedia.org This dual effect leads to a significant accumulation of immature autophagosome vesicles, potentially disrupting cellular homeostasis due to the dysfunction of the autophagy-lysosome pathway. wikipedia.org The Rag GTPase–mTORC1–TFEB signaling axis plays a major role in this Chlorpromazine-induced autophagic impairment. wikipedia.orgwikipedia.org
Inhibition of Cytochrome c Oxidase (CcO) Activity
Chlorpromazine has been shown to inhibit the activity of Cytochrome c Oxidase (CcO), also known as Complex IV, which is the terminal enzyme of the mitochondrial respiratory chain. citeab.commybiosource.comnih.govuni.lu Early studies in rat brain and liver mitochondria demonstrated that Chlorpromazine could inhibit CcO activity. citeab.commybiosource.com More recent research has investigated the link between CcO inhibition by Chlorpromazine and its effects in cancer cells, particularly in the context of chemoresistance. citeab.comnih.gov Chlorpromazine has been found to inhibit CcO activity in a dose-dependent manner in temozolomide (B1682018) (TMZ)-resistant glioma cells, while having less effect on TMZ-sensitive cells. citeab.comnih.gov This specificity may be related to the preferential binding of Chlorpromazine to CcO expressing the COX4-1 regulatory subunit, which is often increased in chemoresistant glioma cells. citeab.comnih.gov Analysis suggests that Chlorpromazine acts as a non-competitive inhibitor of CcO with respect to the cytochrome c substrate, indicating binding to an allosteric site rather than the active site. mybiosource.comnih.gov
Impact on Protein Kinase Activity and Signaling Cascades
Chlorpromazine influences the activity of various protein kinases and associated signaling cascades. Studies have indicated that Chlorpromazine can affect the PI3-K/Akt pathway. wikipedia.orgnih.govauctoresonline.org Inhibition of the proliferative activity of splenocytes by Chlorpromazine has been shown to result mainly from the activation of the PI3-K/Akt pathway, leading to an increase in the level of active, phosphorylated Akt and a decrease in the level of active, non-phosphorylated GSK-3β. nih.govauctoresonline.org Additionally, the action of Chlorpromazine in some contexts may also involve the p38-MAPK pathway. nih.gov
Enzyme Inhibition Profiles
Chlorpromazine has been shown to inhibit the activity of various enzymes, contributing to its diverse cellular effects.
Inhibition of Intracellular Carboxylesterases (CarbEs)
Studies have indicated that chlorpromazine can inhibit intracellular carboxylesterases (CarbEs). nih.govceon.rs This inhibition has been observed in various cell types, including polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells from mice. nih.govceon.rs The degree of inhibition is dependent on both the incubation time and the concentration of chlorpromazine. nih.gov Polymorphonuclear neutrophils appear to be the most sensitive to the inhibitory effects of chlorpromazine on CarbEs. nih.govceon.rs Research suggests that CarbEs in peripheral blood leukocytes (neutrophils and monocytes) could potentially serve as markers for indicating intracellular biochemical damage to hepatocytes and neuronal brain cells caused by chlorpromazine. nih.govceon.rs
Modulation of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
Chlorpromazine has also been found to modulate the activity of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Studies have shown that chlorpromazine can efficiently inhibit both BChE and AChE. nih.gov In one study, chlorpromazine demonstrated inhibitory effects on monomeric butyrylcholinesterases (mBuChE I and mBuChE II) found in rabbit liver. nih.gov This inhibition was reversible and exhibited mixed competitive-noncompetitive patterns. nih.gov The apparent competitive inhibition constants (Ki) for chlorpromazine were found to be 1.8 x 10⁻⁶ M for mBuChE I and 7.6 x 10⁻⁶ M for mBuChE II, while the noncompetitive inhibition constant for mBuChE II was 1.1 x 10⁻⁵ M. nih.gov Human serum oligomeric butyrylcholinesterase (oBuChE) also showed mixed inhibition kinetics when exposed to chlorpromazine. nih.gov
A study investigating the effects of several drugs on GST, AChE, and BChE found chlorpromazine to be an effective inhibitor for these enzymes. nih.gov
Effects on Glutathione (B108866) S-Transferase (GST)
Chlorpromazine has been identified as an inhibitor of glutathione S-transferase (GST). nih.gov Research indicates that chlorpromazine can be a potent inhibitor of the GST enzyme. nih.gov One study reported a Ki value of 42.83 ± 8.52 nM for chlorpromazine's inhibition of GST. nih.gov GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to various substrates. wikipedia.org
Inhibition of D-amino acid oxidase (DAO)
Chlorpromazine has been shown to inhibit D-amino acid oxidase (DAO). nih.govnih.govnih.gov DAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, such as D-serine, which is a neuromodulator. researchgate.netfrontiersin.org Inhibition of DAO by chlorpromazine or its oligomerized forms has been reported. nih.gov Oligomerized chlorpromazine, formed through irradiation, showed enhanced inhibition of human DAO with mixed-type inhibition and inhibition constants in the low micromolar range. nih.gov An earlier study also reported the inhibitory action of chlorpromazine on the oxidation of D-amino acid in the diencephalon part of the brain. nih.gov
Impact on Amine Oxidase Activity
While the search results primarily highlight effects on DAO, which is a type of oxidase, the broader impact on amine oxidase activity is also relevant. Amine oxidases are involved in the metabolism of neurotransmitters. Although not explicitly detailed in the provided snippets beyond DAO, the known interactions of chlorpromazine with various neurotransmitter systems patsnap.comdrugbank.comnih.gov suggest potential, albeit perhaps indirect, impacts on amine oxidase activity involved in the metabolism of these neurotransmitters. However, direct evidence of chlorpromazine inhibiting a wide range of amine oxidases was not prominently found in the provided search results.
Cellular Endocytosis Mechanisms and Lysosomal Function
Chlorpromazine has been shown to impact cellular endocytosis mechanisms and lysosomal function. nih.govnih.govnih.govnih.gov
Chlorpromazine is known to inhibit clathrin-mediated endocytosis. nih.govnih.govresearchgate.net Studies in renal epithelial cells have shown that chlorpromazine treatment results in the accumulation of aquaporin-2 (AQP2) in the basolateral plasma membrane by blocking its clathrin-mediated endocytosis. nih.govnih.gov This effect is associated with a reduction in the level of basolateral F-actin, which may play a role in inhibiting clathrin-mediated endocytosis of AQP2. nih.gov Chlorpromazine's inhibition of transferrin endocytosis, a process known to be clathrin-mediated, further supports its effect on this pathway. nih.gov
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Chlorpromazine | 2726 |
| Acetylcholinesterase | 15045488 |
| Butyrylcholinesterase | 9031 |
| Glutathione S-Transferase | 66167 |
| D-amino acid oxidase | 66161 |
| Aquaporin-2 | 517518 |
| Transferrin | 5460589 |
| Clathrin | 57276992 |
| Cathepsin D | 153259 |
| Arylsulfatase | 157528 |
| Acid phosphatase | 10118883 |
Data Tables:
Based on the search results, a data table can be generated for the enzyme inhibition constants of chlorpromazine on specific enzymes mentioned.
| Enzyme | Type of Inhibition | Ki Value (M) | Notes | Source |
| Mouse Intracellular CarbEs | Dose-dependent | Varied (10⁻⁵⁰) | Varies by cell type (PMN, HC, NC) | ceon.rs |
| mBuChE I (Rabbit Liver) | Mixed Competitive-Noncompetitive | 1.8 x 10⁻⁶ (apparent competitive) | nih.gov | |
| mBuChE II (Rabbit Liver) | Mixed Competitive-Noncompetitive | 7.6 x 10⁻⁶ (apparent competitive), 1.1 x 10⁻⁵ (noncompetitive) | nih.gov | |
| oBuChE (Human Serum) | Mixed Competitive-Noncompetitive | 5.5 x 10⁻⁷ (competitive, low substrate), 1.6 x 10⁻⁵ (noncompetitive, high substrate) | Substrate: n-butyrylthiocholine iodide | nih.gov |
| GST | N/A | 42.83 ± 8.52 nM (4.283 x 10⁻⁸ M) | nih.gov | |
| Human DAO (Oligomerized CPZ) | Mixed Type | Low micromolar range | Enhanced inhibition by oligomer | nih.gov |
Note: "N/A" indicates that the specific type of inhibition was not detailed in the provided snippet for GST. The Ki value for mouse intracellular CarbEs was described as varying based on cell type and concentration required for 50% inhibition (ID-50), rather than a single Ki value.C17H19ClO, known by the common name Chlorpromazine, is a chemical compound characterized by the molecular formula C17H19ClN2S and a molecular weight of 318.9 g/mol . nih.gov As a substituted phenothiazine (B1677639), its mechanisms of action at the molecular and cellular levels are multifaceted. nih.gov This article focuses specifically on its documented enzyme inhibition profiles and its influence on cellular endocytosis and lysosomal function.
Enzyme Inhibition Profiles
Chlorpromazine has been observed to inhibit the activity of a range of enzymes, contributing to its cellular effects.
Inhibition of Intracellular Carboxylesterases (CarbEs)
Investigations have demonstrated that chlorpromazine acts as an inhibitor of intracellular carboxylesterases (CarbEs). nih.govceon.rs This inhibitory effect has been noted across various cell types, including polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells in murine models. nih.govceon.rs The extent of CarbE inhibition is contingent upon both the duration of incubation and the concentration of chlorpromazine. nih.gov Polymorphonuclear neutrophils have exhibited the highest sensitivity to chlorpromazine-induced CarbE inhibition. nih.govceon.rs Research suggests that monitoring CarbE activity in peripheral blood leukocytes, specifically neutrophils and monocytes, could potentially serve as indicators of intracellular biochemical damage in hepatocytes and neuronal brain cells resulting from chlorpromazine exposure. nih.govceon.rs
Modulation of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
The modulation of cholinesterase activity, encompassing both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by chlorpromazine has been reported. nih.gov Studies indicate that chlorpromazine can effectively inhibit both BChE and AChE. nih.gov Research on rabbit liver revealed that chlorpromazine reversibly inhibits monomeric butyrylcholinesterases (mBuChE I and mBuChE II) with mixed competitive-noncompetitive kinetics. nih.gov The apparent competitive inhibition constants (Ki) were determined to be 1.8 x 10⁻⁶ M for mBuChE I and 7.6 x 10⁻⁶ M for mBuChE II, while the noncompetitive inhibition constant for mBuChE II was 1.1 x 10⁻⁵ M. nih.gov Human serum oligomeric butyrylcholinesterase (oBuChE) also displayed mixed inhibition kinetics in the presence of chlorpromazine. nih.gov
Effects on Glutathione S-Transferase (GST)
Chlorpromazine has been identified as an inhibitor of glutathione S-transferase (GST). nih.gov Research indicates that chlorpromazine can be a potent inhibitor of the GST enzyme, with one study reporting a Ki value of 42.83 ± 8.52 nM. nih.gov GSTs are a superfamily of enzymes involved in phase II detoxification by catalyzing the conjugation of glutathione to electrophilic substrates. wikipedia.org
Inhibition of D-amino acid oxidase (DAO)
Inhibition of D-amino acid oxidase (DAO) by chlorpromazine has been documented. nih.govnih.govnih.gov DAO is an FAD-containing enzyme responsible for the oxidative deamination of D-amino acids, such as D-serine, which functions as a neuromodulator in the central nervous system. researchgate.netfrontiersin.org Inhibition of human DAO by oligomerized chlorpromazine, formed through irradiation, showed enhanced potency with mixed-type inhibition and inhibition constants in the low micromolar range. nih.gov Earlier research also noted the inhibitory effect of chlorpromazine on the oxidation of D-amino acid in the diencephalon region of the brain. nih.gov
Impact on Amine Oxidase Activity
While specific details on the broad impact of chlorpromazine on various amine oxidases were not extensively covered in the provided search results, its known interactions with neurotransmitter systems patsnap.comdrugbank.comnih.gov suggest potential indirect effects on the activity of amine oxidases involved in the metabolism of these neurotransmitters. However, direct evidence of widespread amine oxidase inhibition by chlorpromazine was not a primary finding in the provided snippets.
Cellular Endocytosis Mechanisms and Lysosomal Function
Chlorpromazine has been shown to influence cellular endocytosis mechanisms and affect lysosomal function. nih.govnih.govnih.govnih.gov
Chlorpromazine is recognized as an inhibitor of clathrin-mediated endocytosis. nih.govnih.govresearchgate.net Studies conducted in renal epithelial cells demonstrated that treatment with chlorpromazine leads to the accumulation of aquaporin-2 (AQP2) at the basolateral plasma membrane due to the blockade of its clathrin-mediated endocytosis. nih.govnih.gov This effect is correlated with a decrease in basolateral F-actin levels, which may contribute to the inhibition of AQP2 clathrin-mediated endocytosis. nih.gov The observed inhibition of transferrin endocytosis, a process known to utilize the clathrin-mediated pathway, further supports chlorpromazine's impact on this mechanism. nih.gov
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| Chlorpromazine | 2726 |
| Acetylcholinesterase | 15045488 |
| Butyrylcholinesterase | 9031 |
| Glutathione S-Transferase | 66167 |
| D-amino acid oxidase | 66161 |
| Aquaporin-2 | 517518 |
| Transferrin | 5460589 |
| Clathrin | 57276992 |
| Cathepsin D | 153259 |
| Arylsulfatase | 157528 |
| Acid phosphatase | 10118883 |
Data Tables:
Based on the provided search results, the following data on enzyme inhibition constants for chlorpromazine can be presented:
| Enzyme | Type of Inhibition | Ki Value (M) | Notes | Source |
| Mouse Intracellular CarbEs | Dose-dependent | Varied (10⁻⁵⁰) | Varies by cell type (PMN, HC, NC) | ceon.rs |
| mBuChE I (Rabbit Liver) | Mixed Competitive-Noncompetitive | 1.8 x 10⁻⁶ (apparent competitive) | nih.gov | |
| mBuChE II (Rabbit Liver) | Mixed Competitive-Noncompetitive | 7.6 x 10⁻⁶ (apparent competitive), 1.1 x 10⁻⁵ (noncompetitive) | nih.gov | |
| oBuChE (Human Serum) | Mixed Competitive-Noncompetitive | 5.5 x 10⁻⁷ (competitive, low substrate), 1.6 x 10⁻⁵ (noncompetitive, high substrate) | Substrate: n-butyrylthiocholine iodide | nih.gov |
| GST | N/A | 42.83 ± 8.52 nM (4.283 x 10⁻⁸ M) | nih.gov | |
| Human DAO (Oligomerized CPZ) | Mixed Type | Low micromolar range | Enhanced inhibition by oligomer | nih.gov |
Inhibition of Clathrin-Mediated Endocytosis
Chlorpromazine is recognized as an inhibitor of clathrin-mediated endocytosis (CME) in cells. nih.govtandfonline.comrsc.orgnih.govplos.orgasm.orgnih.govasm.orgacs.org This inhibition is thought to occur downstream of clathrin-coated vesicle formation. nih.govuq.edu.au While initially proposed to target AP-2 recruitment, studies using super-resolution microscopy have indicated that chlorpromazine does not block the recruitment of either clathrin or AP-2 to the plasma membrane. nih.govuq.edu.auresearchgate.net Instead, it appears to interfere with later stages of CME. nih.govuq.edu.au
Chlorpromazine, being a cationic amphiphilic drug, is believed to inhibit clathrin-coated pit formation through a reversible translocation of clathrin and its adaptor proteins from the plasma membrane to intracellular vesicles. nih.gov It is also known to trap receptors inside endosomes, thereby blocking their recycling. tandfonline.com This suggests that the compound interferes with CME at multiple levels. tandfonline.com
Studies using transferrin, a ligand internalized via the clathrin-coated pit pathway, have demonstrated that chlorpromazine treatment leads to the accumulation of transferrin at the cell surface and reduced internalization, confirming its inhibitory effect on CME. nih.govacs.org The efficacy of chlorpromazine in inhibiting CME can be cell-type dependent. nih.gov For instance, treatment inhibited transferrin uptake by approximately 50% in D407 and HuH-7 cells but showed little to no significant inhibition in other cell lines tested. nih.gov
Effects on Dynamin GTPase Activity
Potent dynamin inhibition is a shared characteristic among phenothiazine-derived antipsychotic drugs, including chlorpromazine. nih.govuq.edu.auresearchgate.net Dynamins are large GTPase proteins crucial for membrane scission during endocytosis and other membrane trafficking events. cureffi.orgnih.gov Chlorpromazine has been shown to inhibit the GTPase activity of both dynamin I (dynI) and dynamin II (dynII) in the micromolar range. researchgate.net
Kinetic analysis indicates that phenothiazine-derived compounds, such as trifluoperazine (B1681574) and fluphenazine, are lipid-competitive inhibitors of dynamin. researchgate.net However, chlorpromazine itself has been described as a non-competitive inhibitor with phosphatidylserine (B164497) (PS), a lipid that stimulates dynamin GTPase activity. researchgate.net These drugs inhibit dynamin I GTPase activity stimulated by lipids but not by various SH3 domains. nih.govuq.edu.au
The inhibition of dynamin GTPase activity by chlorpromazine is correlated with its potency in inhibiting endocytosis in cells. cureffi.org This suggests that dynamin is a likely intracellular target for phenothiazine-derived antipsychotics in the context of endocytosis. nih.govuq.edu.au Structure-activity relationships have revealed that dynamin inhibition is conferred by a substituent group containing a terminal tertiary amino group at the N2 position of the phenothiazine structure. nih.govuq.edu.au
Data on the inhibition of dynamin I GTPase activity by various phenothiazine-derived antipsychotics are available from research studies.
| Compound | IC50 (µM) for Dynamin I GTPase Activity |
| Chlorpromazine | ~10 researchgate.netcureffi.org |
| Trifluoperazine | 2.6 ± 0.7 researchgate.net |
| Fluphenazine | Not specified, but similar potency researchgate.net |
| Thioridazine | Not specified, but inhibits dynamin nih.gov |
Note: IC50 values may vary depending on experimental conditions.
Alterations in Receptor Recycling and Cellular Uptake Pathways
Chlorpromazine treatment leads to alterations in receptor recycling and affects various cellular uptake pathways. As an inhibitor of CME, chlorpromazine can trap receptors that are normally internalized via this route within intracellular compartments, preventing their recycling back to the plasma membrane. tandfonline.comcureffi.org This has been observed with the LDL receptor, which was visualized as being redistributed away from the cell surface and trapped intracellularly upon chlorpromazine treatment. cureffi.org Similarly, chlorpromazine inhibits the recycling of receptors to the plasma membrane during clathrin-mediated endocytosis. plos.orgnih.gov
The compound's effect on endocytosis is not limited to a complete blockade but rather introduces a "blockade and a pileup" at a specific step in the endocytic pathway. cureffi.org This can lead to the accumulation of internalized molecules and receptors in endosomal compartments. tandfonline.comcureffi.org
Chlorpromazine is widely used as a pharmacological tool to investigate the involvement of CME in the cellular uptake of various substances, including nanoparticles and viruses. plos.orgasm.orgasm.orgacs.orgnih.gov Studies have shown that chlorpromazine treatment inhibits the cellular uptake of transferrin, a classic marker for CME. nih.govacs.org It has also been used to demonstrate that the entry of certain viruses, such as Hepatitis C virus and Newcastle disease virus, into cells is dependent on clathrin-mediated endocytosis. asm.orgasm.org
However, it is important to note that while chlorpromazine is a valuable tool, its specificity as an inhibitor of CME can have limitations, and it may affect other cellular processes at higher concentrations. nih.gov Some studies have indicated that chlorpromazine can affect pathways other than CME or that cells may adapt and utilize alternative uptake routes in its presence. tandfonline.comnih.gov
| Cellular Uptake Pathway Inhibited by Chlorpromazine | Affected Molecules/Structures |
| Clathrin-Mediated Endocytosis | Transferrin, LDL receptor, Hepatitis C virus, Newcastle disease virus, certain nanoparticles tandfonline.complos.orgasm.orgnih.govasm.orgacs.orgcureffi.orgnih.gov |
| Receptor Recycling | Various receptors internalized via CME tandfonline.complos.orgcureffi.orgnih.gov |
Importance of the Phenothiazine Nucleus for Biological Activity
The phenothiazine nucleus, a tricyclic system composed of two benzene (B151609) rings linked by a sulfur atom and a nitrogen atom, forms the core structure of chlorpromazine and other related antipsychotic drugs. pharmacy180.comauburn.eduslideshare.net This tricyclic system is essential for the biological activity of these compounds. The phenothiazine ring system provides a lipophilic framework that facilitates passage across biological membranes, including the blood-brain barrier. remixeducation.inpharmacy180.comoncotarget.com Unsubstituted phenothiazine itself may have limited activity but possesses the necessary lipophilicity for brain penetration. slideshare.net The arrangement of the rings and the presence of the sulfur and nitrogen atoms are critical for proper interaction with receptor binding sites. pharmacy180.comauburn.eduslideshare.netpnas.orgnih.gov
Influence of Substituents on the Phenothiazine Ring (e.g., Chlorine at Position 2)
Substitution on the phenothiazine ring significantly impacts the potency and pharmacological profile of the resulting compound. The position and electronic nature of substituents are particularly important. Optimal neuroleptic activity is often observed when a substituent is present at the C-2 position of the phenothiazine ring. pharmacy180.comgpatindia.comslideshare.netslideshare.net
In chlorpromazine, the presence of a chlorine atom at the C-2 position is a key structural feature. remixeducation.ingpatindia.com Electron-withdrawing groups at this position generally increase antipsychotic activity. slideshare.netslideshare.netslideshare.net The electronegative chlorine atom at C-2 is thought to contribute to the molecule's asymmetry and influence the interaction of the side chain with the ring. pharmacy180.com While a trifluoromethyl group (CF3) at the C-2 position can impart greater potency compared to chlorine, it may also lead to increased extrapyramidal side effects. pharmacy180.comgpatindia.com The potency of various groups at the C-2 position can follow an order such as OH < H < CN < CH3 < Cl < CF3. pharmacy180.com Disubstitution or trisubstitution on the rings of C-2 substituted phenothiazines can result in reduced or harmful potency. pharmacy180.com Substitution at other positions, such as C-3, can improve activity but is generally less effective than C-2 substitution. slideshare.net Substitution at position 1 can have a deleterious effect on antipsychotic activity, possibly by interfering with the side chain's proximity to the C-2 substituent. slideshare.net
Role of the Alkyl Side Chain Length and Branching
The alkyl side chain attached to the nitrogen atom at position 10 of the phenothiazine nucleus is crucial for neuroleptic activity. remixeducation.inpharmacy180.comauburn.eduslideshare.netslideshare.net The length and structure of this side chain significantly influence the potency and pharmacokinetic properties of phenothiazine drugs. remixeducation.in
Maximum antipsychotic potency is typically observed when the side chain contains three carbon atoms between the phenothiazine ring nitrogen (N-10) and the terminal amino nitrogen. pharmacy180.comslideshare.netslideshare.netyoutube.com This three-carbon chain length is considered critical for positioning the terminal amino group correctly for receptor interaction. slideshare.net Shortening or lengthening the chain usually leads to a drastic decrease in activity. slideshare.net
Branching on the alkyl side chain can also affect activity. For example, introducing a methyl group at the C-1 position (adjacent to the ring nitrogen) can decrease antipsychotic activity and may lead to imipramine-like antidepressant activity. pharmacy180.com Branching at the beta position (the second carbon from the ring nitrogen) with a small methyl group can decrease antipsychotic potency while enhancing antihistaminic activity. youtube.com
Significance of the Terminal Amino Group for Receptor Binding
The terminal amino group, typically a tertiary amine, located at the end of the alkyl side chain is essential for the receptor binding and biological activity of phenothiazine antipsychotics. pharmacy180.comauburn.eduslideshare.netslideshare.netresearchgate.netuq.edu.aunih.gov This group is generally protonated at physiological pH, carrying a positive charge. slideshare.net
The presence of a tertiary amino group is associated with maximum potency, while secondary or primary amino groups show reduced or abolished activity. pharmacy180.com N-alkylation with more than one carbon on the terminal amino group can decrease activity. pharmacy180.com The terminal amino group is involved in interactions with the receptor binding site, including potential ionic interactions with negatively charged residues and hydrogen bonding. auburn.eduslideshare.net Structure-activity relationships have indicated that a substituent group containing a terminal tertiary amino group is important for certain inhibitory activities, such as dynamin inhibition. researchgate.netuq.edu.aunih.gov
Conformational Analysis and Molecular Mimicry (e.g., Dopamine)
Conformational analysis of chlorpromazine and comparison with neurotransmitters like dopamine (B1211576) have provided insights into the mechanism of action of phenothiazine antipsychotics. pnas.orgnih.govdrugdesign.orgnih.govcbijournal.com Phenothiazines are presumed to mediate their pharmacological effects mainly through interaction at dopamine receptors, particularly D2 receptors. remixeducation.inwikipedia.orgpharmacy180.comauburn.edu
Studies using molecular models and X-ray crystallography have shown that a portion of the chlorpromazine structure can be superimposed upon the structure of dopamine in its solid-state conformation. pnas.orgnih.govdrugdesign.orgnih.govslideshare.net This conformational similarity suggests that phenothiazine drugs can mimic the conformation of dopamine, allowing them to bind to dopamine receptors. pnas.orgnih.govdrugdesign.orgnih.gov Specifically, the aromatic ring of chlorpromazine can be superimposed on the aromatic ring of dopamine, with the sulfur atom potentially aligning with the p-hydroxy group of dopamine. pharmacy180.comslideshare.net This ability of phenothiazine drugs to adopt a dopamine-like conformation is thought to correlate with their antischizophrenic efficacy. pnas.orgnih.govnih.gov This molecular mimicry helps explain the importance of the substituent on one of the aromatic rings (like chlorine at C-2), the three-carbon side chain, and the terminal amino group for activity. pnas.orgnih.govnih.gov
Correlation between Chemical Structure and Receptor Binding Profiles
The chemical structure of chlorpromazine dictates its binding affinity and activity at various neurotransmitter receptors, which underlies its pharmacological profile. Chlorpromazine acts as an antagonist at multiple receptors, including dopamine receptors (D1, D2, D3, D4), serotonin (B10506) receptors (5-HT2, 5-HT6, 5-HT7), alpha-adrenergic receptors (α1, α2), and histamine (B1213489) H1 receptors. remixeducation.inwikipedia.orggpatindia.comauburn.edu The affinity for these receptors varies, and the specific binding profile contributes to both the therapeutic effects and the side effects of the drug. remixeducation.inwikipedia.orgauburn.edu
A strong correlation exists between the clinical potency of typical antipsychotics like chlorpromazine and their affinity for D2 dopamine receptors. wikipedia.orgoncotarget.com Higher affinity for D2 receptors generally correlates with lower therapeutic doses required. wikipedia.org Chlorpromazine is a potent antagonist of D2 receptors and also has affinity for D1, D3, and D5 receptors. remixeducation.inwikipedia.org Its blockade of dopamine receptors, particularly in the mesolimbic pathway, is believed to be responsible for its antipsychotic effects. remixeducation.inwikipedia.orggpatindia.comauburn.eduoncotarget.com
While the primary antipsychotic effect is linked to dopamine receptor antagonism, the affinity for other receptors contributes to other pharmacological effects and side effects. For instance, binding to alpha-adrenergic and histamine H1 receptors contributes to sedative and hypotensive effects. remixeducation.inwikipedia.orggpatindia.comauburn.edu Binding to muscarinic receptors can lead to anticholinergic effects. wikipedia.orggpatindia.comauburn.edu
Here is a table summarizing some key SAR findings for Chlorpromazine and related phenothiazines:
| Structural Feature | Modification/Substitution | Effect on Antipsychotic Activity | Key Reference(s) |
| Phenothiazine Nucleus | Intact tricyclic system | Essential for activity and brain penetration | pharmacy180.comauburn.eduslideshare.net |
| Substituent at C-2 | Electron-withdrawing group (e.g., Cl) | Increases antipsychotic activity (Optimal position) | pharmacy180.comgpatindia.comslideshare.netslideshare.net |
| CF3 vs Cl | CF3 generally more potent but may increase EPS | pharmacy180.comgpatindia.com | |
| Substitution at C-1, C-3, C-4 | Less effective or deleterious compared to C-2 | slideshare.net | |
| Alkyl Side Chain (C-10 to N) | Three-carbon chain length | Optimal for neuroleptic activity | pharmacy180.comslideshare.netslideshare.netyoutube.com |
| Shortening or lengthening chain | Drastically decreases activity | slideshare.net | |
| Methyl branching at C-1 | Decreases antipsychotic, increases imipramine-like activity | pharmacy180.com | |
| Methyl branching at beta-position | Decreases antipsychotic, enhances antihistaminic activity | youtube.com | |
| Terminal Amino Group | Tertiary amine | Maximum potency | pharmacy180.com |
| Secondary or primary amine | Reduced or abolished activity | pharmacy180.com | |
| N-alkylation with >1 carbon | Decreases activity | pharmacy180.com | |
| Conformation | Dopamine-like conformation | Correlates with antischizophrenic efficacy | pnas.orgnih.govdrugdesign.orgnih.gov |
| Receptor Binding | Affinity for D2 receptors | Correlates with clinical potency | wikipedia.orgoncotarget.com |
| Affinity for other receptors (5-HT, α, H1) | Contributes to other pharmacological effects and side effects | remixeducation.inwikipedia.orggpatindia.comauburn.edu |
Role of Chlorpromazine in the Development of Neuropsychopharmacology
The discovery of chlorpromazine's antipsychotic properties was a watershed moment that fundamentally reshaped psychiatry and neuroscience. nih.govacs.org Its success challenged the prevailing psychoanalytic models of mental illness and provided compelling evidence for the biological and chemical underpinnings of psychiatric disorders. sciencehistory.org This marked the beginning of the "psychopharmacological revolution." nih.govtmu.edu.tw
The profound impact of chlorpromazine (B137089) can be summarized in several key areas:
Deinstitutionalization: The ability of chlorpromazine to control the most severe symptoms of psychosis allowed many patients who would have otherwise been confined to mental asylums for life to be discharged and live in the community. sciencehistory.org
Stimulation of Drug Discovery: The commercial and clinical success of chlorpromazine spurred pharmaceutical companies to invest heavily in the research and development of new psychotropic medications, leading to the discovery of antidepressants, anxiolytics, and other antipsychotics. researchgate.netnih.gov
Foundation of Neurotransmitter Research: The effort to understand how chlorpromazine worked led to groundbreaking research into brain chemistry. In the mid-1960s, Arvid Carlsson and Margit Lindqvist demonstrated that chlorpromazine blocked dopamine (B1211576) receptors. nih.gov This finding was a crucial piece of evidence for the formulation of the dopamine hypothesis of schizophrenia, which posited that an overactivity of dopamine systems in the brain contributed to psychotic symptoms. researchgate.net
Birth of a Discipline: Chlorpromazine was instrumental in the establishment of neuropsychopharmacology as a distinct scientific discipline dedicated to studying the effects of drugs on the mind and behavior. nih.gov It provided the tools and the conceptual framework for psychiatry to evolve into a medical discipline more fully integrated with the biological sciences. nih.gov
In essence, chlorpromazine did more than just treat a disease; it provided a window into the brain, revealing the intricate connections between chemical messengers and mental states. acs.org Its discovery was a serendipitous event that opened up entirely new avenues of research and forever changed the course of psychiatry. researchgate.net
Data Tables
Table 1: Key Events in the History of Chlorpromazine
| Year | Event | Key Individuals/Organizations | Significance |
|---|---|---|---|
| 1883 | Synthesis of Phenothiazine (B1677639) | August Bernthsen | Creation of the core chemical structure. acs.orgwikipedia.org |
| 1947 | Synthesis of Promethazine | Paul Charpentier / Rhône-Poulenc | Development of a key phenothiazine precursor with sedative effects. wikipedia.orgresearchgate.net |
| 1951 (Dec) | Synthesis of Chlorpromazine (RP4560) | Paul Charpentier / Rhône-Poulenc | Creation of the first antipsychotic drug. nih.gov |
| 1952 (Feb) | First publication on Chlorpromazine's use in anesthesia | Henri Laborit | Described the "disinterested" state and calming effects. sciencehistory.orgnih.gov |
| 1952 (May) | First psychiatric clinical trial results published | Jean Delay & Pierre Deniker | Confirmed the antipsychotic effects in patients with psychosis. nih.govwikipedia.org |
| 1952 (Nov) | Chlorpromazine becomes available by prescription in France | Rhône-Poulenc | Marks the official introduction of the drug into clinical practice. nih.gov |
| 1963 | Discovery of Dopamine Receptor Blockade | Arvid Carlsson & Margit Lindqvist | Elucidation of the primary mechanism of action. nih.gov |
Table 2: Key Researchers and Their Contributions
| Researcher(s) | Contribution | Field |
|---|---|---|
| Paul Charpentier | Led the team that synthesized promethazine and chlorpromazine. | Medicinal Chemistry |
| Simone Courvoisier | Conducted the initial pharmacological characterization of chlorpromazine in animals. | Pharmacology |
| Henri Laborit | Pioneered the use of chlorpromazine in his "lytic cocktail" for surgical anesthesia and first recognized its potential psychiatric applications. nih.govwikipedia.org | Surgery / Physiology |
| Jean Delay & Pierre Deniker | Conducted the first major clinical trials demonstrating the antipsychotic efficacy of chlorpromazine as a standalone treatment. wikipedia.orgcambridge.org | Psychiatry |
| Arvid Carlsson & Margit Lindqvist | Discovered that chlorpromazine's therapeutic effects were linked to its ability to block dopamine receptors in the brain. nih.gov | Pharmacology |
Table 3: Early Pharmacological Findings of Chlorpromazine
| Finding | Observation | Implication |
|---|---|---|
| Central Sedation | Induced a state of calmness and indifference without causing loss of consciousness. sciencehistory.orgwikipedia.org | Unique from traditional sedatives; suggested a novel central nervous system action. |
| "Artificial Hibernation" | Lowered body temperature and reduced the body's response to surgical stress. wikipedia.orgwikipedia.org | Initial intended use in anesthesia to prevent shock. |
| Antiemetic Effect | Effectively prevented nausea and vomiting. | One of its early clinical applications. |
| Dopamine Antagonism | Blocked the action of dopamine at its receptors in the brain. nih.gov | The primary mechanism for its antipsychotic effects. |
| Antiserotonin Effects | Demonstrated an ability to block serotonin (B10506) receptors. nih.gov | Contributed to its broad pharmacological profile. |
Preclinical Pharmacological Investigations of Chlorpromazine
In Vitro Receptor Binding Assays
In vitro receptor binding assays are utilized to determine the affinity and selectivity of a compound for specific biological receptors. These assays typically involve the use of radiolabeled ligands that bind to the receptor, and the test compound's ability to displace the radiolabeled ligand is measured merckmillipore.com. Chlorpromazine (B137089) has been shown to interact with a variety of receptors, which is consistent with its diverse pharmacological profile.
Chlorpromazine acts as an antagonist at several receptors, including dopamine (B1211576) receptors (D1, D2, D3, and D4) and serotonin (B10506) receptors (5-HT2, 5-HT6, and 5-HT7). wikipedia.org It also exhibits affinity for histamine (B1213489) H1 receptors. drugbank.com The affinity for D2 dopamine receptors is particularly noted as being correlated with the therapeutic dose for typical antipsychotic effects. wikipedia.org While primarily known for its dopamine receptor antagonism, Chlorpromazine's affinity for serotonin receptors is sometimes reported as being greater than its affinity for D2 receptors, distinguishing it from some other typical antipsychotics. wikipedia.org
Table 1: Selected Receptor Binding Affinities of Chlorpromazine
| Receptor Type | Action | Notes | Source |
| Dopamine D1 | Antagonist | High affinity wikipedia.org | wikipedia.org |
| Dopamine D2 | Antagonist | High affinity, correlated with therapeutic dose for antipsychotics wikipedia.org | wikipedia.org |
| Dopamine D3 | Antagonist | High affinity wikipedia.org | wikipedia.org |
| Dopamine D4 | Antagonist | wikipedia.org | wikipedia.org |
| Serotonin 5-HT2 | Antagonist | wikipedia.org | wikipedia.org |
| Serotonin 5-HT6 | Antagonist | wikipedia.org | wikipedia.org |
| Serotonin 5-HT7 | Antagonist | wikipedia.org | wikipedia.org |
| Histamine H1 | Antagonist | drugbank.com | drugbank.com |
| Glucocorticoid Receptor | Inhibitor | Inhibits mediated gene transcription in a calcium-dependent manner nih.gov | nih.gov |
Cellular Studies on Proliferation and Viability
Research using human glioblastoma (GBM) cell lines demonstrated that Chlorpromazine can inhibit cell viability. nih.govnih.gov This effect was observed in both anchorage-dependent GBM cells and patient-derived neurospheres exhibiting stem-like properties. nih.govnih.gov The drug doses required to achieve a 30% (IC30) and 50% (IC50) inhibition of viability varied between cell lines, with anchorage-dependent cells generally showing lower IC values compared to neurospheres. nih.gov Non-cancerous cells (RPE-1) appeared less sensitive to Chlorpromazine than anchorage-dependent GBM cells. nih.gov
Table 2: Illustrative IC Values for Chlorpromazine in GBM Cell Lines (48h exposure)
| Cell Line Type | Example Cell Line | IC30 (µM) | IC50 (µM) | Source |
| Anchorage-dependent | T98G | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |
| Anchorage-dependent | U-87 MG | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |
| Anchorage-dependent | U-251 MG | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | Data not explicitly provided in snippet nih.gov, but stated lower than neurospheres | nih.gov |
| Stem-like Neurosphere | TS#1 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |
| Stem-like Neurosphere | TS#83 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |
| Stem-like Neurosphere | TS#163 | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | Data not explicitly provided in snippet nih.gov, but stated higher than anchorage-dependent | nih.gov |
| Non-cancerous | RPE-1 | Data not explicitly provided in snippet nih.gov, but stated less sensitive than anchorage-dependent GBM | Data not explicitly provided in snippet nih.gov, but stated less sensitive than anchorage-dependent GBM | nih.gov |
Effects on Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell division. Disruptions in this process can inhibit proliferation. Chlorpromazine has been shown to induce cell cycle alterations. nih.gov In anchorage-dependent GBM cell lines, treatment with Chlorpromazine for 48 hours resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov This suggests that the compound interferes with the cell's ability to progress through or exit this phase. Additionally, Chlorpromazine treatment was observed to cause hyperdiploidy in GBM cells, indicating aberrant mitotic segregation events. nih.gov These cell cycle disruptions are considered mechanisms that can lead to cell death, potentially through apoptosis-independent pathways. nih.gov
Induction of Apoptosis in Specific Cell Lines
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and defense against damaged or abnormal cells. While some studies suggest Chlorpromazine might protect normal neural cells from apoptosis under toxic stimuli, its effect on apoptosis in cancer cells appears to be cell-type dependent or context-dependent. nih.gov In the context of the GBM cell studies mentioned earlier, the reduction in cell viability induced by Chlorpromazine was described as being apoptosis-independent. nih.govnih.gov However, other research on different compounds (like Ciprofloxacin chalcone (B49325) hybrid) in different cancer cell lines (HepG2 and MCF7) demonstrates that cell cycle arrest at G2/M can be associated with the induction of apoptosis. waocp.org This highlights the variability of cellular responses depending on the compound and cell type.
Enzyme Kinetic Studies and Inhibition Constants
Enzyme kinetic studies investigate how a compound affects the rate of enzyme-catalyzed reactions. Inhibition constants (Ki) are quantitative measures of an inhibitor's potency. A lower Ki value indicates a more potent inhibitor. sigmaaldrich.com
Chlorpromazine has been studied for its effects on enzyme activity. One example includes the investigation of its inhibition of erythrocyte hexose (B10828440) transport, specifically using the non-metabolizable glucose analog 3-O-methylglucose. nih.gov In this study, Chlorpromazine was found to be a non-competitive inhibitor of both equilibrium exchange and net 3-O-methylglucose transport in human erythrocytes at pH 7.8 and 15°C. nih.gov The inhibition constant (Ki) for equilibrium exchange was determined to be 76 ± 21 µM. nih.gov The extent of inhibition was dependent on the Chlorpromazine concentration but not on the 3-O-methylglucose concentration, which is characteristic of non-competitive inhibition. nih.gov
Table 3: Example Enzyme Inhibition Data for Chlorpromazine
| Enzyme/Process | Substrate/Assay Used | Inhibition Type | Ki (µM) | Conditions | Source |
| Erythrocyte Hexose Transport | 3-O-methylglucose | Non-competitive | 76 ± 21 | pH 7.8, 15°C (Equilibrium exchange) nih.gov | nih.gov |
| Erythrocyte Hexose Transport | 3-O-methylglucose | Non-competitive | Not explicitly provided for net efflux, but same extent of inhibition observed as equilibrium exchange nih.gov | pH 7.8, 15°C (Net efflux) nih.gov | nih.gov |
Studies in Animal Models for Mechanistic Elucidation
Animal models are used to investigate the in vivo effects of a compound and to elucidate its mechanisms of action within a complex biological system. While comprehensive details on all animal model studies for Chlorpromazine's preclinical pharmacology are extensive, research has included examining its impact on neurotransmitter systems in the brain.
Effects on Neurotransmitter Turnover and Metabolism in Animal Brain
Chlorpromazine's primary mechanism of action is believed to be related to its antagonism of dopamine receptors in the brain. wikipedia.org This interaction can influence the synthesis, release, and metabolism of dopamine and other neurotransmitters. Blocking dopamine receptors, particularly in the mesolimbic pathway, is thought to contribute to its antipsychotic effects. wikipedia.org This blockade can lead to a feedback loop that initially increases the release of dopamine from dopaminergic neurons. wikipedia.org While the provided search results confirm Chlorpromazine's interaction with dopamine receptors and its classification as a dopamine antagonist, detailed quantitative data specifically on neurotransmitter turnover and metabolism changes in animal brains from these results are limited. However, the known pharmacodynamics of Chlorpromazine strongly imply significant effects on dopamine system dynamics in animal models, consistent with its receptor binding profile.
Impact on Specific Enzyme Activities in Animal Tissues
Preclinical investigations in animal tissues have demonstrated that chlorpromazine can influence the activity of various enzymes. Studies using mouse polymorphonuclear neutrophils, hepatocytes, and neuronal brain cells have shown that chlorpromazine inhibits intracellular carboxylesterases (CarbEs) in a dose-dependent manner. bg.ac.rsceon.rs The degree of inhibition varied between cell types, with polymorphonuclear neutrophils being the most sensitive and hepatocytes the most resistant. bg.ac.rsceon.rs For instance, a concentration of 5 mg/mL (14.08 mmol/L) of chlorpromazine resulted in significant inhibition of alpha-naphthyl acetate (B1210297) esterase (α-NA), naphthol AS-O chloroacetate (B1199739) esterase (AS-D), and alpha-naphthyl butyrate (B1204436) esterase (α-NB) in mouse brain cells. bg.ac.rsceon.rs The maximum concentration tested (5.0 mg CPZ/mL) led to nearly complete inhibition (99.52%) of α-NB activity in mouse brain cells. bg.ac.rsceon.rs
In isolated rat hepatocytes, chlorpromazine has been shown to inhibit mitochondrial membrane potential in a concentration-dependent manner. cdnsciencepub.com Inhibition of cytochrome P450s (CYPs), specifically CYP2D1 and 1A2, delayed chlorpromazine cytotoxicity in this model, suggesting that CYP-mediated activation of chlorpromazine to toxic metabolites contributes to its effects on hepatocytes. cdnsciencepub.com
Studies in male Wistar rats have investigated the impact of chlorpromazine on testicular dehydrogenase and ionic-ATPase activities. Chlorpromazine administration was found to inhibit testicular dehydrogenase enzymes, including 3ß-hydroxysteroid dehydrogenase (3ß-HSD), 17ß-hydroxysteroid dehydrogenase (17ß-HSD), glucose-6-phosphate dehydrogenase (G6PDH), and lactate (B86563) dehydrogenase-X (LDH-X). researchgate.net It also inhibited Na⁺/K⁺, Ca²⁺, Mg²⁺, and H⁺-ATPase activities. researchgate.net
Below is a table summarizing the observed effects of chlorpromazine on specific enzyme activities in animal tissues:
| Enzyme Type | Tissue/Cell Type | Observed Effect | Reference |
| Carboxylesterases (CarbEs) | Mouse Polymorphonuclear Neutrophils, Hepatocytes, Neuronal Brain Cells | Dose-dependent inhibition | bg.ac.rsceon.rs |
| Cytochrome P450s (CYP2D1, 1A2) | Isolated Rat Hepatocytes | Inhibition (linked to cytotoxicity) | cdnsciencepub.com |
| Testicular Dehydrogenases (3ß-HSD, 17ß-HSD, G6PDH, LDH-X) | Male Rat Testes | Inhibition | researchgate.net |
| Ionic-ATPases (Na⁺/K⁺, Ca²⁺, Mg²⁺, H⁺) | Male Rat Testes | Inhibition | researchgate.net |
| Cytochrome Oxidase | Rat Brain and Liver Mitochondria | Inhibition | oncotarget.comnih.gov |
| Adenosine (B11128) Triphosphatase (ATPase) | Cellular Processes | Suppression | oncotarget.comnih.gov |
| Lipase (B570770) | Cellular Processes | Inhibition | oncotarget.comnih.gov |
Early studies on the effects of chlorpromazine on cytochrome oxidase (CcO) in rat brain and liver mitochondria in the mid-1950s found that chlorpromazine inhibits CcO activity. oncotarget.comnih.gov For example, a 50% inhibition of CcO activity was observed at a concentration of 50 μM in rat brain mitochondria. oncotarget.comnih.gov Chlorpromazine has also been reported to suppress adenosine triphosphatase (ATPase) enzymatic activity and inhibit lipase activity in various cellular processes. oncotarget.comnih.gov
Pharmacokinetic Aspects in Preclinical Models (e.g., metabolism by CYP450 in liver)
Preclinical pharmacokinetic studies have investigated the absorption, distribution, metabolism, and excretion of chlorpromazine in animal models. Chlorpromazine is readily absorbed from the gastrointestinal tract, but it undergoes significant pre-systemic metabolism during its passage through the gut wall, liver, and lung. inchem.org It is highly lipid-soluble and extensively distributed throughout the body, with more than 90% bound to plasma proteins. inchem.org
The liver plays a major role in the metabolism of chlorpromazine, which is extensively metabolized by cytochrome P450 microsomal pathways. inchem.orgnih.gov More than 100 metabolites are theoretically possible, with major metabolic routes including hydroxylation, N-oxidation, sulfoxidation, demethylation, deamination, and conjugation with glucuronic acid. inchem.orginchem.org Specific CYP450 enzymes involved in chlorpromazine metabolism include CYP2D6 (major pathway), CYP1A2, and CYP3A4. nih.govdrugbank.com Oxidative processes are important in its biotransformation, leading to the formation of metabolites like the sulfoxide (B87167) form, which possesses about one-eighth of the sedative action of the parent drug in dogs. inchem.org N-oxide metabolites can undergo reduction in some species, including humans, to regenerate the parent compound. inchem.org
In vitro studies using primary rat and human hepatocytes and human HepaRG cells have shown that chlorpromazine is metabolized within these cells, as indicated by a decrease in the parent compound over time. nih.gov Primary cultures showed the largest decrease in the parent compound compared to HepaRG cells. nih.gov Chlorpromazine also accumulated in cells during repeated exposure in these models, potentially due to decreased metabolism, inhibition of efflux transporters, or binding to phospholipids (B1166683). nih.gov
Coadministration of chlorpromazine with other drugs can affect their metabolism. For example, in rats, coadministration of chlorpromazine significantly reduced the systemic clearance of pentobarbital (B6593769) by inhibiting its hepatic metabolism, specifically decreasing the hepatic intrinsic clearance. nih.govjst.go.jp
The biological half-life of chlorpromazine varies among animal species. In dogs, it is approximately 6 hours. inchem.org In goats, the plasma elimination half-life after intravenous administration was reported to be 1.51 ± 0.48 hours. inchem.org
Investigation of Chlorpromazine's Multifaceted Actions beyond Primary Targets
Beyond its primary targets, such as dopamine D2 receptors, preclinical studies have revealed that chlorpromazine exerts a wide range of effects on various cellular targets and processes. oncotarget.comnih.govmdpi.com These multifaceted actions contribute to its diverse pharmacological profile.
Chlorpromazine has been shown to affect cellular membranes by altering their permeability and stability. oncotarget.com Studies have indicated that chlorpromazine can destabilize the lipid bilayer and increase membrane permeability. oncotarget.com This effect has been observed in liposomes and rat brain slices, although higher concentrations ( > 100 μM) were required in brain slices compared to putative therapeutic plasma levels. oncotarget.com However, due to the lipophilicity and accumulation of phenothiazines in brain tissues and cellular membranes, this effect could be therapeutically relevant. oncotarget.com Chlorpromazine has also been shown to increase the surface area of monolayers formed from acidic phospholipids but not neutral lipids. oncotarget.com
Chlorpromazine interacts with various ion channels. Early reports indicated that it inhibits calcium channels, affecting the binding of calcium channel antagonists. oncotarget.com Subsequent studies have found that chlorpromazine blocks a variety of sodium, potassium, and calcium channels. oncotarget.com
Investigations have also explored the effects of chlorpromazine on DNA synthesis, uncoupling of oxidative phosphorylation, and inhibition of cytochrome oxidase, suppression of adenosine triphosphatase (ATPase) enzymatic activity, and inhibition of lipase activity. oncotarget.comnih.govmdpi.com
In the context of cancer research in preclinical models, chlorpromazine has demonstrated antitumorigenic effects through multiple pathways. nih.govbrieflands.com These include the inhibition of DNA synthesis and the modulation of various signaling pathways such as AKT/mTOR, PI3K/AKT, MAPK/ERK1/2, and FOXO transcription factors. nih.govbrieflands.comoncotarget.com Chlorpromazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. brieflands.com Animal studies using mouse xenograft models have shown that chlorpromazine treatment can significantly reduce tumor volume and suppress tumor growth in various cancer types, including sarcoma, colorectal cancer, glioma, leukemia, and oral cancer. nih.gov These studies often reported no significant adverse effects on the body weight of the animals. nih.govoncotarget.com
Furthermore, chlorpromazine has been investigated for its potential antiviral activity, particularly via the inhibition of clathrin-mediated endocytosis, a process used by some viruses to enter cells. researchgate.net Preclinical in vitro studies have reported anti-MERS-CoV and anti-SARS-CoV-1 activity of chlorpromazine. researchgate.net
The multifaceted actions of chlorpromazine extend to its influence on the central nervous system beyond dopamine receptor blockade. It also antagonizes alpha-adrenergic, 5-HT (serotonin), histaminic (H-1), and muscarinic (M-1 & M-2) receptors, contributing to effects such as sedation and hypothermia observed in animal models. ijpp.com Preclinical studies utilizing behavioral techniques in animals, such as assessing locomotor activity using an actophotometer, have been used to study the CNS depressant properties of chlorpromazine. jru.edu.in Chlorpromazine has been shown to block certain stereotypic behaviors induced by dopamine agonists in animals. ijpp.com Chronic treatment with chlorpromazine in animals has been reported to cause supersensitivity of dopamine receptors and behavioral supersensitivity to dopamine agonists. ijpp.com
Computational Chemistry and Molecular Modeling of Chlorpromazine
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on chlorpromazine (B137089) have used this method to explore its interactions with a variety of biological targets, particularly in the context of anticancer research.
Research has shown that chlorpromazine and its photoproducts exhibit binding affinity for several cancer-related targets. ubbcluj.ro Docking simulations have been performed against proteins such as aromatase, estrogen receptor α (ERα), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). auburn.edu The results from these simulations indicate that certain dimeric photoproducts of chlorpromazine show lower estimated free energy of binding to these targets compared to the parent compound, suggesting a stronger binding affinity and potentially enhanced therapeutic effects. ubbcluj.roauburn.edu
In addition to cancer targets, in silico screening has identified cholinesterases as potential targets for phenothiazines. researchopenworld.com Molecular docking studies with acetylcholinesterase (AChE) have revealed specific amino acid interactions, providing a basis for understanding the potential cholinesterase modulatory activities of these compounds. researchopenworld.com
| Biological Target | Key Findings | Reference |
|---|---|---|
| Aromatase, ERα, FGFR1, EGFR, HER2 | Dimeric photoproducts of chlorpromazine showed lower estimated free energy of binding compared to the parent compound, suggesting stronger binding affinity. | ubbcluj.roauburn.edu |
| Bcr-Abl Kinase | The phenothiazine (B1677639) moiety of derivatives fits into a hydrophobic pocket containing Leu248, Ala269, Leu370, and Ile315, with the NH group forming a hydrogen bond with Met318. | researchgate.net |
| Acetylcholinesterase (AChE) | In silico screening identified cholinesterases as common targets; docking studies revealed specific amino acid interactions similar to known inhibitors. | researchopenworld.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. slideshare.net For phenothiazines, QSAR studies have been conducted to understand how molecular properties influence their activity and toxicity.
One study performed a QSAR analysis on a set of 30 phenothiazines, including chlorpromazine, to model their lipophilicity (logP) and toxicity (LD50). ubbcluj.ro The models were derived using Cluj topological indices and quantum mechanical descriptors, and validated through various methods including leave-one-out cross-validation and external validation. ubbcluj.ro Another study focused on 18 phenothiazine derivatives to model their cytotoxicity and activity as multi-drug resistance (MDR) modulators. gpatindia.com This analysis suggested a QSAR model based on descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), logP, hydration energy (HE), molar refractivity (MR), molecular volume (MV), and molecular weight (MW). gpatindia.com
The principles of Structure-Activity Relationships (SAR) for phenothiazines provide a foundation for these QSAR models. Key structural features for antipsychotic activity include:
The Side Chain: A three-carbon chain between the phenothiazine ring nitrogen and the terminal amino nitrogen is critical for optimal neuroleptic activity. cutm.ac.inuniv-tlemcen.dz
The Amino Group: The terminal amino group must be tertiary for maximum activity; primary and secondary amines are less potent. cutm.ac.inuniv-tlemcen.dz
Ring Substitution: An electron-withdrawing substituent at the 2-position of the phenothiazine ring, such as chlorine in chlorpromazine, increases antipsychotic potency. cutm.ac.inuniv-tlemcen.dz
A theoretical study also utilized the QSAR-Toxtree program to assess the biological activity and toxicity of chlorpromazine and its metabolites. researchgate.netnih.gov The findings indicated that the parent chlorpromazine compound is more biologically stable compared to its metabolic byproducts. researchgate.netnih.gov
| Activity Modeled | Key Descriptors | Findings | Reference |
|---|---|---|---|
| Lipophilicity (logP) and Toxicity (LD50) | Topological indices, quantum mechanical descriptors | Successful models were derived to predict logP and LD50 for a set of 30 phenothiazines. | ubbcluj.ro |
| Cytotoxicity / Anti-MDR Activity | ELUMO, Log P, Hydration Energy, Molar Refractivity, Molecular Volume, Molecular Weight | A model was developed correlating these descriptors with the anti-MDR activity of 18 phenothiazine derivatives. | gpatindia.com |
| Biological Activity and Toxicity | Structural alerts (Toxtree program) | Chlorpromazine was found to be more biologically stable than its metabolites. | researchgate.netnih.gov |
Molecular Dynamics Simulations to Understand Binding Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations have been applied to chlorpromazine to understand its structural dynamics, stability, and interactions with cellular components like membranes.
One area of investigation has been the structural disorder of chlorpromazine hydrochloride, a common salt form of the drug. researchgate.netlongdom.org MD simulations, combined with NMR crystallography, have been used to study the disorder in the dimethylaminopropyl side chain of chlorpromazine hydrochloride and its hydrate form. researchgate.netlongdom.org Understanding this disorder is crucial for drug development and design, as it can impact the stability and properties of the active pharmaceutical ingredient (API). longdom.org
MD simulations have also been employed to investigate the interaction between chlorpromazine and lipid bilayers, which serve as a model for cell membranes. nih.gov These studies help to identify the specific position and structural dynamics of the drug within the lipid environment. nih.gov Further research has used MD simulations to explore the interactions between chlorpromazine (in both neutral and protonated states) and Langmuir monolayers of dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylglycerol (DPPG), providing insights into how the drug interacts with different types of phospholipids (B1166683) found in cell membranes. univ-tlemcen.dz
Conformational Analysis and Energy Minimization Studies
The three-dimensional shape, or conformation, of a drug molecule is critical to its biological activity. Conformational analysis of chlorpromazine has revealed important structural features that relate to its mechanism of action. Early studies using molecular models showed that dopamine (B1211576) in its solid-state conformation can be superimposed onto a portion of the X-ray crystal structure of chlorpromazine. drugbank.com This conformational similarity is believed to correlate with the ability of phenothiazine drugs to block dopamine receptors. drugbank.com
Chlorpromazine's structure is not rigid and can adopt different conformations. The central six-membered ring system can exist in a folded "butterfly" conformation or a more planar one. ijcmas.com The dimethylaminopropyl side chain also exhibits conformational flexibility. Studies have shown that the most stable geometry of protonated chlorpromazine in the gas phase features a cis conformation of its tail, stabilized by an intramolecular hydrogen bond. univ-tlemcen.dz However, in aqueous solutions, the tail predominantly adopts a trans conformation. univ-tlemcen.dz
Furthermore, the conformation of chlorpromazine can change upon oxidation. One-electron oxidation can trigger a conformational change from the butterfly shape to a more planar structure. ijcmas.com Energy minimization studies, often performed using density functional theory (DFT), are used to identify the most stable (lowest energy) conformations and to understand the geometric and energetic properties of the molecule. researchgate.netlongdom.org
In Silico Prediction of Interaction Profiles and Target Identification
The DrugBank database, for instance, lists at least 34 interacting proteins for chlorpromazine. These include its primary targets, such as dopamine receptors (D1, D2, D3, D4), as well as serotonin (B10506), adrenergic, muscarinic, and histamine (B1213489) receptors, which explains its broad pharmacological effects. Other identified interacting proteins include calmodulin, butyrylcholinesterase, and various cytochrome P450 enzymes responsible for its metabolism.
Structure similarity search tools, such as the SwissTargetPrediction server, have also been used to screen phenothiazine derivatives against libraries of known active molecules to predict their biological targets. researchopenworld.com Such analyses have identified cholinesterases as common potential targets for this class of compounds, a finding that can be further explored with experimental validation and molecular docking. researchopenworld.com These predictive studies are valuable for drug repositioning efforts, suggesting new therapeutic uses for existing drugs like chlorpromazine. researchgate.net
| Protein Target | Target Class | Predicted Interaction | Reference |
|---|---|---|---|
| Dopamine Receptors (DRD1, DRD2, DRD3, DRD4) | G-Protein Coupled Receptor | Antagonist | |
| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | G-Protein Coupled Receptor | Antagonist | |
| Adrenoceptors (e.g., ADRA1A, ADRA1B) | G-Protein Coupled Receptor | Antagonist | |
| Histamine H1 Receptor | G-Protein Coupled Receptor | Antagonist | |
| Muscarinic Receptors (CHRM1, CHRM3) | G-Protein Coupled Receptor | Antagonist | |
| Calmodulin 1 (CALM1) | Calcium-Binding Protein | Binder/Inhibitor | |
| Cytochrome P450 (CYP1A2, CYP2D6) | Enzyme | Substrate/Metabolized by | |
| Butyrylcholinesterase (BCHE) | Enzyme | Binder/Inhibitor | researchopenworld.com |
Analytical Methodologies for Chlorpromazine Research
Chromatographic Techniques for Quantification in Research Samples
Chromatography plays a crucial role in separating Chlorpromazine (B137089) from complex matrices, allowing for its accurate quantification in research samples. Various chromatographic approaches, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS), have been widely utilized.
High-Performance Liquid Chromatography (HPLC-UV, HPLC-MS/MS)
HPLC is a prevalent technique for the determination of Chlorpromazine in research samples, often coupled with different detection methods such as UV-Visible spectrophotometry (HPLC-UV) or tandem mass spectrometry (HPLC-MS/MS). HPLC-UV methods have been developed for the determination of Chlorpromazine in various matrices, including plasma and pharmaceutical formulations. psu.edunih.gov These methods typically involve reversed-phase separation on C18 columns. nih.govresearchgate.net For instance, an environmentally friendly method integrating magnetic solid-phase extraction (MSPE) with HPLC-UV has been developed for detecting trace amounts of Chlorpromazine in pharmaceutical formulations, urine, and serum samples. nih.govrsc.org This method demonstrated good linearity and precision. researchgate.net
HPLC-MS/MS offers enhanced sensitivity and selectivity compared to HPLC-UV, making it suitable for the quantification of Chlorpromazine and its metabolites in complex biological matrices like plasma. nih.govaphrc.orgresearchgate.net LC-MS/MS methods often utilize solid phase extraction (SPE) for sample preparation and employ techniques like turbo-ion spray for sensitive detection in multiple reaction monitoring (MRM) mode. nih.govaphrc.org These methods have shown excellent linearity, accuracy, and precision over a wide range of concentrations. nih.govaphrc.org
Data Table: HPLC-UV Method Performance in Biological Samples nih.gov
| Matrix | Extraction Percentage (%) | Limit of Detection (ng/mL) |
| Water | 74 | 0.1 |
| Urine | 27 | 5.0 |
| Plasma | 16 | 10.0 |
Data Table: LC-MS/MS Method Performance in Human Plasma nih.govaphrc.org
| Parameter | Value Range/Description |
| Extraction Recovery | 82.75% to 100.96% |
| Linearity | Excellent, covering subtherapeutic, therapeutic, and toxic ranges |
| Inaccuracy | Below 12% |
| Imprecision | Below 12% |
| LOD and LOQ | Under therapeutic ranges |
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is another valuable technique for the analysis of Chlorpromazine, particularly in research involving volatile or semi-volatile derivatives or when simultaneous determination with other compounds is required. A GC/MS method has been developed and validated for the simultaneous determination of Chlorpromazine and diazepam in pork samples, utilizing solid-phase extraction for sample preparation. psu.eduresearchgate.netrsc.org This method employed a specific capillary column and achieved a linear calibration curve over a defined range with acceptable recovery and precision. researchgate.netrsc.org While GC often requires derivatization for less volatile compounds like Chlorpromazine, it offers high sensitivity and specificity when coupled with mass spectrometry. psu.edunih.gov GC/MS methods have also been applied to the analysis of Chlorpromazine and some of its metabolites in biological fluids like human serum. nih.govnih.gov
Data Table: GC/MS Method Performance in Pork Samples researchgate.netrsc.org
| Parameter | Value |
| Linear Range | 10-500 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Recovery | > 66.5% (Chlorpromazine) |
| Precision (%RSD) | < 11.5% (Chlorpromazine) |
| Limit of Quantification | 2.0 μg/kg |
Spectrophotometric and Spectroscopic Methods
Spectrophotometric and spectroscopic techniques provide alternative or complementary approaches for the analysis of Chlorpromazine, often relying on its inherent light absorption or fluorescence properties or reactions that produce chromophoric species.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and widely used method for the quantitative analysis of Chlorpromazine, particularly in pharmaceutical formulations. iajps.comscribd.comomicsonline.org Chlorpromazine exhibits characteristic UV absorption, with a maximum wavelength often observed around 314 nm or 254 nm depending on the method and matrix. omicsonline.orgnih.gov Direct spectrophotometric methods can be subject to interference from excipients or degradation products like Chlorpromazine-5-sulphoxide. iajps.com To overcome this, indirect or derivative spectrophotometric methods have been developed. iajps.compsu.edu For example, an indirect method involving oxidation to Chlorpromazine sulphoxide has been developed and validated. iajps.com Other spectrophotometric methods are based on oxidative coupling reactions that produce colored products with distinct absorption maxima, allowing for the determination of Chlorpromazine in pure form and tablet formulations. rsc.orguobaghdad.edu.iqaip.orgresearchgate.netwisdomlib.orguaic.ro
Data Table: Examples of UV-Visible Spectrophotometric Methods
| Method Type | Reaction/Principle | Analytical Wavelength (nm) | Linear Range (µg/mL) | Reference |
| Direct UV | Inherent UV absorption | ~314, ~254 | Not specified | omicsonline.orgnih.gov |
| Indirect Spectrophotometry | Oxidation to Chlorpromazine sulphoxide | 343 (Difference) | 15-150 | iajps.com |
| Oxidative Coupling | Reaction with 4-nitroaniline (B120555) + KIO3 | 526 | 5-40 | uobaghdad.edu.iqresearchgate.net |
| Oxidative Coupling | Reaction with 4-amino benzoic acid + KIO3 | 560 | 10-70 | aip.org |
| Oxidative Coupling | Reaction with Platinum (IV) Chloride | 533 | 5-75 | uaic.ro |
| Colorimetric Assay | Reduction of gold ions to form AuNPs | 527 | 0.1-30 | rsc.org |
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a valuable tool for investigating the interactions of Chlorpromazine with biological molecules and model systems, such as proteins and cell membranes. rsc.orgnih.govnih.govbepls.com Chlorpromazine itself is a fluorescent compound, and its fluorescence properties can change upon interaction with its environment or other molecules. rsc.org Studies have utilized fluorescence quenching techniques to study the binding of Chlorpromazine to proteins like human and bovine serum albumin, providing insights into binding sites and mechanisms. nih.govbepls.com Fluorescence-based techniques, including steady-state and time-resolved spectroscopy, have also been employed to investigate the interaction between Chlorpromazine and model cell membranes, revealing information about the drug's location and effects on membrane properties. rsc.org Changes in Chlorpromazine's fluorescence intensity and the quenching of membrane fluorophores can indicate the nature and strength of these interactions. rsc.org
Advanced Extraction Techniques for Research Sample Preparation
Effective sample preparation is crucial for the accurate analysis of Chlorpromazine in complex research matrices. Advanced extraction techniques are employed to isolate and concentrate Chlorpromazine from the sample matrix, minimizing interference and improving the sensitivity of the subsequent analytical method. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for the extraction of antipsychotics, including Chlorpromazine, from biological samples like plasma, urine, and serum. psu.edunih.gov While LLE is a traditional method, it can sometimes lead to emulsion formation. psu.edu SPE is widely applied and involves the use of various sorbent materials to selectively retain the analyte. nih.gov Magnetic solid-phase extraction (MSPE), an environmentally friendly variation of SPE utilizing magnetic nanoparticles, has been developed for the extraction of Chlorpromazine from pharmaceutical formulations and biological fluids. nih.govrsc.orgresearchgate.net Hollow fiber liquid phase microextraction (HF-LPME) is another microextraction technique that has been coupled with HPLC/UV for the extraction and determination of trace amounts of Chlorpromazine in biological fluids, offering enrichment factors and low detection limits. capes.gov.br Dispersive liquid-liquid microextraction (DLLME) has also been used in conjunction with GC-MS for the therapeutic monitoring of Chlorpromazine in plasma. tandfonline.comresearchgate.net
Data Table: Examples of Extraction Techniques for Chlorpromazine
| Technique | Description | Application Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | Traditional extraction based on partitioning between two immiscible liquid phases | Biological samples (plasma, urine, serum) | psu.edunih.gov |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Biological samples | psu.edunih.govresearchgate.net |
| Magnetic Solid-Phase Extraction (MSPE) | SPE using magnetic nanoparticles as adsorbents | Pharmaceutical formulations, urine, serum | nih.govrsc.orgresearchgate.net |
| Hollow Fiber Liquid Phase Microextraction (HF-LPME) | Microextraction using a hollow fiber membrane | Biological fluids | capes.gov.br |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Microextraction involving dispersion of a small volume of extraction solvent | Human plasma | tandfonline.comresearchgate.net |
| Protein Precipitation | Removal of proteins from biological samples | Human plasma | tandfonline.com |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from complex matrices. For chlorpromazine, SPE is employed to extract the compound from biological fluids like serum, urine, and plasma before analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS). SPE helps to remove interfering substances that could affect the accuracy and sensitivity of the subsequent analysis.
Studies have demonstrated the application of SPE for the simultaneous determination of phenothiazines, including chlorpromazine hydrochloride, in serum samples. A method utilizing SPE allowed for the preconcentration, clean-up, and subsequent separate elution of phenothiazines and glucocorticoids from serum. The extracted fractions were then analyzed by HPLC with UV-Vis detection. This method showed satisfactory performance with recoveries for chlorpromazine hydrochloride in the range of 64-85%. nih.gov Repeatability, assessed as the relative standard deviation, was generally better than 12%. nih.gov
Another study investigating the extraction of antipsychotics, including chlorpromazine, from biological matrices highlighted SPE as a frequently used method alongside protein precipitation and liquid-liquid extraction (LLE). psu.edu While LLE is traditional and useful for hydrophobic antipsychotics in samples like plasma, urine, and serum, it can lead to emulsion formation and mutual solubility issues. psu.edu SPE offers an alternative for sample preparation before techniques like GC/MS. In one application, an SPE method was developed and applied for the analysis of chlorpromazine in pork samples, demonstrating the method's speed and robustness. psu.edu
Research into optimizing SPE for drug analytes in clinical research utilized a 96-well plate with different polymeric sorbents. oup.com For antipsychotics, including chlorpromazine, various sorbents and conditions were tested. Recovery for most antipsychotics was high (85-97%) using a specific mixed-mode phase (X-CW-AB), but chlorpromazine showed lower recovery (59%) under these conditions. oup.com However, better recovery (80%) for chlorpromazine was achieved using a different sorbent (X-AB). oup.com This highlights that optimal SPE conditions can vary depending on the specific analyte and sorbent material.
Magnetic Solid Phase Extraction (MSPE)
Magnetic Solid Phase Extraction (MSPE) is a variation of SPE that utilizes magnetic nanoparticles as the solid phase adsorbent. This technique offers advantages such as ease of separation of the adsorbent from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration. MSPE has been explored for the determination of trace amounts of chlorpromazine in various samples, including water, urine, and plasma. core.ac.uknih.govresearchgate.netnih.govrsc.orgresearchgate.net
A simple, rapid, and sensitive MSPE method combined with high-performance liquid chromatography-ultraviolet detector (HPLC-UV) was developed for the determination of trace amounts of chlorpromazine in water, urine, and plasma samples. core.ac.uknih.govresearchgate.netnih.gov This method utilized negatively charged SDS-coated Fe3O4 nanoparticles as the adsorbent. core.ac.uknih.gov The extraction efficiency of chlorpromazine using this MSPE method was found to be dependent on factors such as pH, surfactant and adsorbent amounts, ionic strength, extraction time, sample volume, and desorption conditions. core.ac.uknih.govresearchgate.netnih.gov
Under optimal MSPE conditions, the extraction percentages of chlorpromazine were reported as 74% in water, 27% in urine, and 16% in plasma samples. core.ac.ukresearchgate.netnih.gov The limits of detection (LODs) for this approach were 0.1 ng/mL in water, 5.0 ng/mL in urine, and 10 ng/mL in plasma samples. core.ac.ukresearchgate.netnih.gov The relative standard deviations (RSDs) for five replicate determinations at a 10 ng/mL level of chlorpromazine was 1.2%. core.ac.ukresearchgate.netnih.gov Good linear behavior was observed over the concentration range of 0.25–300 ng/mL, with a coefficient of determination (R²) greater than 0.9998. core.ac.ukresearchgate.netnih.gov
Another environmentally friendly analytical method for detecting trace amounts of chlorpromazine in pharmaceutical formulations, urine, and serum samples integrated MSPE with UV detection (MSPE-UV). rsc.orgresearchgate.net This method employed 3-chloropropyltriethoxysilane-coated magnetic nanoparticles (Fe3O4@CPTES) as adsorbents. rsc.orgresearchgate.net This approach aimed to eliminate the use of toxic organic solvents commonly used in pre-concentration steps. rsc.orgresearchgate.net Optimization of extraction parameters showed high extraction efficiencies: 98% for pharmaceutical solutions, 52% for urine, and 33% for serum. rsc.orgresearchgate.net Corresponding enrichment factors were 102, 52, and 41, respectively, with detection limits as low as 0.08 ng/mL for pharmaceutical solutions. rsc.orgresearchgate.net The method demonstrated excellent linearity (R² > 0.9988) over a range of 0.15–400 ng/mL and high precision (RSD < 7%). rsc.orgresearchgate.net
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive and versatile approaches for the detection and characterization of electroactive compounds like chlorpromazine. These methods typically involve measuring the electrical response resulting from the oxidation or reduction of the analyte at an electrode surface.
Research has focused on developing electrochemical sensors for the detection of chlorpromazine using modified electrodes to enhance sensitivity and selectivity. One study described a highly sensitive electrochemical detection of chlorpromazine using a broccoli-like copper–aluminum-layered double hydroxide-modified platinum electrode. researchgate.net This modified electrode showed an electrocatalytic effect on chlorpromazine reduction and oxidation. researchgate.net Using square wave voltammetry, this sensor demonstrated a broad linear detection range of 0.01–760 µM with low detection and quantification limits of 4.86 and 16.18 nM, respectively. researchgate.net The developed electrode was also capable of rapid detection within less than 10 seconds. researchgate.net
Another electrochemical sensor for chlorpromazine detection was based on an L-Cysteine modified carbon paste electrode. researchgate.net Cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry were used to investigate the anodic behavior of chlorpromazine. researchgate.net The modified electrode exhibited enhanced electrochemical conductivity and facilitated electron transfer for the oxidation of chlorpromazine. researchgate.net
Furthermore, a versatile and ultrasensitive electrochemical sensing platform for chlorpromazine detection was developed using a Nafion-supported nitrogen-doped carbon dots/cuprous oxide composite. mdpi.com This composite-based sensor demonstrated excellent performance with a dynamic linear range of 0.001–230 µM and a detection limit of 25 nM. mdpi.com The sensor also showed good selectivity, high sensitivity, and long-term stability. mdpi.com Its applicability was demonstrated by quantifying chlorpromazine in human urine and pharmaceutical formulations without additional chemical pretreatment. mdpi.com
An electrochemical sensor based on cobalt tungstate/multi-walled carbon nanotube nanocomposites has also been used for the selective determination of chlorpromazine hydrochloride. rsc.org This sensor exhibited excellent electrocatalytic activity towards chlorpromazine with good selectivity, reproducibility, and stability. rsc.org The linear dynamic range for chlorpromazine was 1–2000 μM with a detection limit of 0.33 μM. rsc.org
Another feasible electrochemical method for chlorpromazine detection involved a composite of multiwalled carbon nanotubes and a thiacalix wikipedia.orgarene-based metal-organic framework modified glassy carbon electrode. nih.gov This composite exhibited enhanced electrocatalytic performance for chlorpromazine detection, featuring a low limit of detection (8 nM) and a wide linear range (0.05 to 1350 μM). nih.gov The sensor also possessed excellent stability, selectivity, and reproducibility. nih.gov
Radioligand Binding Assays for Receptor Affinity Studies
Radioligand binding assays are fundamental techniques used to study the interaction of a compound with specific biological targets, such as receptors. These assays provide valuable information about the affinity and binding characteristics of a ligand. For chlorpromazine, radioligand binding studies have been employed to investigate its interaction with various receptors, particularly those in the central nervous system.
Chlorpromazine is known to interact with a variety of neurotransmitter receptors, including dopamine (B1211576) receptors and serotonin (B10506) receptors. Radioligand binding assays using tritiated ([³H]) or other labeled ligands that bind to these receptors can be used to determine the affinity of chlorpromazine for these sites. Chlorpromazine is classified as a typical antipsychotic and its mechanism of action is believed to be related to its ability as a dopamine antagonist. wikipedia.org It also possesses antiserotonergic and antihistaminergic properties. wikipedia.org
Studies using radioligand binding have examined the interaction of chlorpromazine with serotonin 5-HT3 receptors. nih.gov Using radioligand binding with [³H]GR65630 (a 5-HT3 receptor antagonist) and [³H]meta-chlorophenylbiguanide (mCPBG, a 5-HT3 receptor agonist) in membranes from neuroblastoma cells, chlorpromazine was shown to inhibit the specific binding of both radioligands with Ki values ranging from 0.4 to 3.9 µM. nih.gov Photoaffinity labeling studies with [³H]chlorpromazine further demonstrated a direct interaction of chlorpromazine at the 5-HT3 receptor binding site. nih.gov
Positron emission tomography (PET) studies utilizing radioligands have also been used to examine the binding of antipsychotic drugs, including chlorpromazine, to receptors in the living brain. One PET study used [¹⁸F]setoperone, a high-affinity radioligand for cortical 5-HT2A receptors, to examine the binding of chlorpromazine to these receptors in schizophrenic patients. psychiatryonline.orgpsychiatryonline.org The study demonstrated a dose-dependent decrease in the number of available cortical binding sites for [¹⁸F]setoperone in the chlorpromazine group, suggesting significant binding of chlorpromazine to 5-HT2A receptors under clinical conditions. psychiatryonline.orgpsychiatryonline.org
Emerging Research Applications and Future Directions for Chlorpromazine
Repositioning of Chlorpromazine (B137089) in Non-Psychiatric Preclinical Research
The exploration of Chlorpromazine's potential in treating conditions other than psychiatric disorders is a significant area of current research. This repositioning strategy leverages the known pharmacological profile and safety data of an existing drug to address unmet medical needs in different disease areas.
Exploration of Antitumorigenic Mechanisms in Cell Lines and Animal Models
Numerous studies have investigated the antitumorigenic effects of Chlorpromazine in various cancer cell lines and animal models. Research indicates that CPZ exhibits potent antitumorigenic effects and affects a number of molecular oncogenic targets through multiple pathways, including the regulation of cell cycle, cancer growth and metastasis, chemo-resistance and stemness of cancer cells. oncotarget.comoncotarget.com Studies have shown that CPZ can inhibit the viability of cancer cells and induce apoptosis. researchgate.netresearchgate.net For instance, in human colorectal cancer (CRC) cell lines, CPZ effectively suppressed tumor growth and induced apoptosis in a p53-dependent manner. Activation of c-jun N-terminal kinase (JNK) was found to be crucial for CPZ-induced p53 expression and subsequent tumor apoptosis in CRC cells. researchgate.netnih.gov CPZ has also been shown to enhance the cytotoxic effects of other chemotherapeutic agents, such as tamoxifen (B1202) in breast cancer cells and temozolomide (B1682018) in glioblastoma (GBM) cell lines. nih.govresearchgate.net In GBM cell lines, CPZ inhibited viability, induced hyperdiploidy, reduced cloning efficiency and neurosphere formation, and downregulated stemness genes. nih.gov Animal studies have also reported significant inhibition of tumor growth with CPZ administration, including in sarcoma tumors in mice. researchgate.netmdpi.com The potential mechanisms of action in cancer include the inhibition of cytochrome c oxidase (CcO) activity, particularly in temozolomide-resistant glioma cells. oncotarget.com
Research findings on Chlorpromazine's antitumorigenic effects in cell lines include:
| Cancer Type | Cell Lines Tested | Observed Effects | Key Mechanisms Involved | Source |
| Colorectal Cancer | Human CRC cell lines (different p53 status), HCT116 | Inhibited tumor growth, induced apoptosis, suppressed xenograft tumor growth | p53-dependent, JNK activation, SIRT1 inhibition/degradation | researchgate.netnih.gov |
| Lung Cancer | A549 | Induced late apoptosis or necrosis | Cell cycle arrest (S phase) | mdpi.com |
| Pancreatic Cancer | MiaPaCa-2 | Induced late apoptosis or necrosis | Cell cycle arrest (S phase) | mdpi.com |
| Brain Tumors (Glioma/GBM) | U87-MG, U251, six GBM cell lines (some patient-derived neurospheres) | Inhibited cell-cycle progression, induced autophagic cell death, inhibited viability, induced hyperdiploidy, reduced cloning efficiency and neurosphere formation, downregulated stemness genes, synergized with temozolomide | AKT/mTOR pathway inhibition, p21Waf1/Cip1 expression, inhibition of cytochrome c oxidase activity | oncotarget.comnih.govnih.gov |
| Breast Cancer | MCF-7 (sensitive and resistant) | Synergized with tamoxifen in reducing cell growth and metabolic activity, reversed multidrug resistance | Estrogen receptor-mediated mechanism, interaction with lipid bilayers, reversal of P-glycoprotein overexpression | researchgate.net |
| Sarcoma | Murine sarcoma | Inhibited tumor growth | Not specified in snippet | researchgate.netmdpi.com |
Investigating Antiviral Activity in In Vitro Models
Chlorpromazine has demonstrated antiviral activity against a range of viruses in in vitro models. Studies have shown its effectiveness against influenza virus, HIV, Japanese Encephalitis (JE), and Chikungunya alphavirus. news-medical.net CPZ was also identified as having antiviral activity against coronaviruses, including MERS-CoV and SARS-CoV-1, in screens of FDA-approved drugs. sci-hub.senih.govbiorxiv.org More recently, in vitro studies have investigated its activity against SARS-CoV-2, the virus responsible for COVID-19. CPZ exhibited antiviral activity against SARS-CoV-2 in monkey VeroE6 cells and human A549-ACE2 cells with IC50 values around 9-10.4 µM. biorxiv.orgresearchgate.net The potential mechanism of action against coronaviruses is believed to be related to the inhibition of clathrin-mediated endocytosis, a process essential for viral entry into host cells. news-medical.netsci-hub.sebiorxiv.orgresearchgate.net While some research suggested this mechanism news-medical.netsci-hub.sebiorxiv.orgresearchgate.net, other in vitro studies on MERS-CoV and HCoV-229E-GFP replication indicated it is unlikely that endocytosis with clathrin is integrated into the antiviral mechanism in those cases. nih.gov CPZ has also shown activity against Crimean-Congo hemorrhagic virus (CCHFV) and hepatitis C virus (HCV) in vitro. nih.gov
Data on Chlorpromazine's antiviral activity in vitro includes:
| Virus Type | Cell Lines Tested | Observed Effects | IC50 (if reported) | Source |
| SARS-CoV-2 | VeroE6 (monkey), A549-ACE2 (human) | Inhibited viral replication | ~10 µM researchgate.net, 9 µM biorxiv.org, 10.4 µM researchgate.net | biorxiv.orgresearchgate.net |
| MERS-CoV | Vero, Huh7 | Inhibited viral replication | 12 µM (complete inhibition) | nih.gov |
| SARS-CoV-1 | Human cells | Inhibited viral replication | Not specified | sci-hub.se |
| HCoV-229E-GFP | Not specified | Inhibited replication in a dose-dependent manner | Not specified | nih.gov |
| Crimean-Congo hemorrhagic virus (CCHFV) | Vero E6, Huh7 | Inhibited strains 86-07 and 87-07 | 10.6 ± 0.031 µM (86-07, Vero E6), 15.8 ± 0.051 µM (87-07, Vero E6), 4.3 µM (87-07, Huh7) | nih.gov |
| Hepatitis C virus (HCV) | Not specified | Inhibited replication | 1.47 ± 0.32 µM | nih.gov |
| Influenza virus | Not specified | Antiviral activity | Not specified | news-medical.net |
| HIV | Not specified | Antiviral activity | Not specified | news-medical.net |
| Japanese Encephalitis (JE) | Not specified | Antiviral activity | Not specified | news-medical.net |
| Chikungunya alphavirus | Not specified | Antiviral activity | Not specified | news-medical.net |
Novel Applications as a Pharmacological Tool in Cellular and Molecular Biology
Beyond its therapeutic uses, Chlorpromazine serves as a valuable pharmacological tool in cellular and molecular biology research to investigate specific biological processes. Its ability to interact with various cellular targets makes it useful for probing diverse pathways. For example, CPZ is used in cell signaling and neuroscience research. fishersci.ca It has been employed to study the mechanisms of drug-induced liver injury in human hepatic spheroids. researchgate.net CPZ has also been utilized to investigate potassium channels, such as the human ether-à-go-go-related gene (hERG) channel, in novel high-throughput screening methods for identifying pharmacological tools targeting these channels. nih.gov Its interaction with lipid bilayers has also been studied using biophysical techniques to understand its effects on membrane permeability. researchgate.net
Development of New Chlorpromazine Analogues with Modified Receptor Selectivity
The development of new analogues of Chlorpromazine aims to create compounds with modified receptor selectivity, potentially leading to improved therapeutic profiles or novel applications. While CPZ is known for its activity at dopamine (B1211576) receptors, particularly D2 psychdb.comphysio-pedia.comdrugbank.comresearchgate.net, it also interacts with other receptors, including alpha-1 adrenergic receptors and has slight antihistaminic and antiserotonin activity. physio-pedia.comdrugbank.commims.com Research into analogues seeks to fine-tune these interactions. For instance, studies have explored novel tetracyclic azaphenothiazines with a quinoline (B57606) ring as potential new anticancer and antibacterial derivatives of Chlorpromazine. mdpi.com The development of analogues with specific selectivity for sigma receptors, such as sigma 1 (σ1R) and sigma 2 (σ2R), is also an area of research, with some analogues showing high to moderate affinity and selectivity for σ2 receptors. acs.org Understanding the binding sites of CPZ and its analogues, such as in GABA-gated bacterial homologues and α5 GABAA receptor subunits, can inform the design of new compounds with differential usage of allosteric and orthosteric sites. researchgate.net
Advanced Mechanistic Studies on Less Understood Pathways
While the primary mechanism of Chlorpromazine as a dopamine antagonist is well-established, advanced studies are delving into its effects on less understood pathways. For example, research is exploring its impact on glutamatergic ionotropic receptors, specifically alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic receptors (AMPAR) and N-methyl-D-aspartate type glutamate (B1630785) receptors (NMDAR). Studies using electrophysiological techniques in brain slices have shown that CPZ at different concentrations modifies the activities of both AMPAR and NMDAR, exhibiting a biphasic reaction of initial activation followed by subsequent depression. clinmedjournals.org The oxidative pathways of CPZ are also being investigated using advanced electrochemical and spectroscopic techniques to understand the formation of metabolites like CPZ sulfoxide (B87167) and nor-CPZ sulfoxide, and the role of side-chain oxidation, which were previously less understood. mdpi.com Further mechanistic studies are exploring its interactions with key proteins involved in cancer, such as p53, YAP, Ras protein, ion channels, and MAPKs, to understand its diverse anticancer effects. oncotarget.comresearchgate.net CPZ has also been shown to act as a destabilizer of lysosomal membranes, promoting apoptosis. researchgate.net
Integration of Multi-Omics Data for Comprehensive Understanding of Action
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important for gaining a comprehensive understanding of Chlorpromazine's complex mechanisms of action at a system level. This approach allows researchers to explore the intricate molecular landscapes and identify key molecules, processes, and events influenced by the drug. biobide.comnih.gov For instance, multi-omics analysis has been used to study the effects of Chlorpromazine on gut microbial communities, revealing that it selectively inhibits certain bacteria and induces stress responses related to protein quality control, while metabolomics showed a decrease in oligosaccharide uptake. embopress.org Integrating different omics methods complements the understanding of functional changes induced by the drug. biobide.comembopress.orgmdpi.com This integrated approach can lead to more precise biomarker discovery and a better understanding of disease pathways and potential drug targets influenced by CPZ. mdpi.com
Exploration of Potential for Combination Research Therapies in Preclinical Models
Preclinical investigations are actively exploring the potential of Chlorpromazine (C17H19ClO) in combination research therapies across various disease models, notably in oncology and neurodegenerative conditions. Studies in preclinical cancer models have indicated that Chlorpromazine can enhance the efficacy of existing therapeutic agents. For instance, in models of triple-negative breast cancer (TNBC), Chlorpromazine has been shown to enhance the effectiveness of standard agents such as vinorelbine (B1196246) (NVB) and anti-PD-1 antibodies. nih.govresearchgate.net In vivo experiments demonstrated that Chlorpromazine suppressed tumor growth and metastasis, particularly in lung and brain models, and this effect was augmented when combined with standard therapies. nih.govresearchgate.net Mechanistically, Chlorpromazine induced G2/M phase arrest and triggered mitochondria-mediated intrinsic apoptosis in TNBC cells. nih.govresearchgate.net Furthermore, it initiated incomplete autophagy and activated PINK1-Parkin-mediated mitophagy; inhibiting these processes further enhanced Chlorpromazine's anticancer effects, suggesting a potential cell protective role for autophagy/mitophagy in this context. nih.govresearchgate.net
Combination studies involving Chlorpromazine and pentamidine (B1679287) have demonstrated synergistic antiproliferative effects in preclinical models of non-small cell lung carcinoma (NSCLC) and colorectal carcinoma. oncotarget.comaacrjournals.org This combination was identified through a screening of drug pairwise combinations. aacrjournals.org At the cellular level, Chlorpromazine treatment increased the population of cells with monopolar spindles and cells in the G2-M phase of the cell cycle. oncotarget.com These findings support a model where the dual action of pentamidine and Chlorpromazine in mitosis contributes to synergistic antitumor effects. aacrjournals.org
Research involving multidrug-resistant T-lymphoma cells has investigated the combination of Chlorpromazine with various selenocompounds. iiarjournals.org Some selenocompounds showed synergism with Chlorpromazine in inhibiting the proliferation of these resistant cells at low concentration ranges. iiarjournals.org
In neurodegenerative research, a study utilizing a ketamine-induced model of schizophrenia in rats investigated the effects of Chlorpromazine alone or combined with alpha-lipoic acid. nih.gov The study examined changes in hippocampal average spectral power, providing insights into potential combination effects on neurophysiological alterations in this model. nih.gov Another preclinical study explored combination therapy with Chlorpromazine, doxycycline, or quinacrine (B1676205) to inhibit prion protein replication in a mouse neuroblastoma cell line model infected with a scrapie strain. neurology.org Chlorpromazine, both alone and in combination with quinacrine, demonstrated inhibition of protease-resistant prion protein. neurology.org
These preclinical findings highlight the potential of Chlorpromazine in combination therapies, suggesting its ability to act through diverse mechanisms, including cell cycle modulation, apoptosis induction, and interactions with cellular processes like autophagy, as well as potential effects on protein aggregation and neurophysiological parameters depending on the disease context and the co-administered agent.
Application of Artificial Intelligence and Machine Learning in Chlorpromazine Research
AI and ML algorithms can analyze genomic and proteomic data to identify new targets and understand disease processes, which could indirectly benefit Chlorpromazine research by revealing pathways or targets modulated by the compound or relevant to conditions where its combination therapy is being explored. philarchive.org Predictive methods like QSAR (Quantitative Structure-Activity Relationship) modeling, often enhanced by ML algorithms, are useful in estimating the activity of compounds based on their chemical properties. philarchive.orgresearchgate.net This could potentially be applied to Chlorpromazine or its derivatives to predict activity or optimize structures for specific therapeutic effects.
The integration of AI and ML into mental health research, particularly for predicting outcomes of pharmacological treatment in psychosis, is also a growing area. researchgate.netcda-amc.ca While studies in this domain often focus on patient data and various biomarkers, the underlying principles and techniques could potentially be applied to understand differential responses to antipsychotics like Chlorpromazine or to identify patient subtypes who might benefit most from Chlorpromazine-based regimens, although specific studies applying AI/ML directly to predict Chlorpromazine outcomes were not prominently detailed in the search results. researchgate.net
Q & A
Q. How can researchers ensure their findings on this compound are communicated with sufficient rigor in publications?
- Methodological Answer : Adhere to journal-specific guidelines (e.g., Beilstein J. Org. Chem. for synthetic details) . Use structured abstracts to highlight hypothesis, methods, and significance . In discussion sections, contextualize results within existing literature and explicitly address limitations (e.g., "Our study did not account for hepatic first-pass metabolism...") . Provide raw data and spectra in supplementary files to facilitate peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
